N-methyl-2-Thiazolamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCPSQPTSNMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474776 | |
| Record name | N-methyl-2-Thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-06-9 | |
| Record name | N-methyl-2-Thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-methyl-2-Thiazolamine chemical properties and structure
An In-depth Technical Guide to N-methyl-2-Thiazolamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a methylamino group. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies. The unique structural characteristics of this compound and its derivatives make them significant in medicinal chemistry due to their wide range of biological activities.
Chemical Structure
The structural framework of this compound consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with a methylamino group attached at the second position.
Caption: Chemical structure of this compound.
Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its application in synthesis and drug development.
| Property | Value | Reference |
| Molecular Formula | C4H6N2S | [1][2][3] |
| Molecular Weight | 114.17 g/mol | [1] |
| Boiling Point | 174.508°C at 760 mmHg | [2] |
| Density | 1.246 g/cm³ | [2] |
| Flash Point | 59.341°C | [2] |
| Refractive Index | 1.624 | [2] |
| Appearance | Colorless liquid | [2] |
Experimental Protocols
Synthesis of N-methylthiazol-2-amine
A common method for the synthesis of N-methylthiazol-2-amine involves the reaction of 2-bromothiazole with a methylamine solution in ethanol.[5]
Materials:
-
2-bromothiazole
-
33% w/w methylamine solution in ethanol
-
3% w/v aqueous hydrochloric acid solution
-
20% w/v aqueous sodium hydroxide solution
-
Ether
-
Chloroform
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Autoclave
Procedure:
-
A solution of 2-bromothiazole (900 μL, 10 mmol) in a 33% w/w ethanol methylamine solution (70 mL) is placed in an autoclave.[5]
-
The mixture is heated to approximately 120°C and stirred continuously for 2 hours under the resulting system pressure.[5]
-
After the reaction is complete, the mixture is concentrated under reduced pressure.[5]
-
The residue is dissolved in a 3% w/v aqueous hydrochloric acid solution.[5]
-
The aqueous phase is washed with ether.[5]
-
The pH of the aqueous phase is adjusted to 12 with a 20% w/v aqueous sodium hydroxide solution.[5]
-
The aqueous phase is saturated with sodium chloride and extracted with chloroform.[5]
-
The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-methylthiazol-2-amine.[5]
Caption: Workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity and quantifying this compound. A reversed-phase method is commonly used.
General Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of polar solvents, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.
-
Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
General Protocol:
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks provide detailed information about the molecular structure.
Biological Activity and Significance
While specific signaling pathways for this compound are not extensively documented in the provided search results, the broader class of 2-aminothiazole derivatives exhibits a wide range of biological activities. These derivatives are investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant agents.[6] The N-methyl substitution can influence the compound's pharmacokinetic and pharmacodynamic properties.
The general workflow for screening the biological activity of such compounds is depicted below.
Caption: General workflow for biological activity screening.
Conclusion
This compound is a versatile chemical compound with a well-defined structure and a range of interesting chemical properties. The methodologies for its synthesis and analysis are well-established. As a derivative of 2-aminothiazole, it belongs to a class of compounds with significant potential in drug discovery and development, warranting further investigation into its specific biological activities and mechanisms of action.
References
- 1. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 6142-06-9 [chemicalbook.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
N-methyl-2-Thiazolamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-2-Thiazolamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers exploring the therapeutic potential of thiazole derivatives.
Core Compound Data
This compound is a derivative of 2-aminothiazole, a scaffold present in numerous biologically active compounds.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 6142-06-9 | [2][3] |
| Molecular Formula | C4H6N2S | [3] |
| Molecular Weight | 114.17 g/mol | [4] |
Synthesis Protocol
The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring.[5] This typically involves the reaction of an α-haloketone with a thiourea derivative. For this compound, N-methylthiourea is the key reactant.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
Chloroacetaldehyde (or a suitable precursor)
-
N-methylthiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-methylthiourea in ethanol.
-
To this solution, add chloroacetaldehyde.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.
-
Further purification can be achieved through column chromatography or recrystallization.
Potential Biological Activities and Experimental Assessment
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] While specific data for this compound is limited, its structural similarity to other active 2-aminothiazole derivatives suggests it may possess similar therapeutic potential.
Anticancer Activity
Many 2-aminothiazole derivatives have been investigated as potential anticancer agents.[6] Their mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Representative Signaling Pathway
Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors in oncology, a potential mechanism of action for a biologically active derivative could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
This diagram illustrates a potential mechanism where this compound could act as an inhibitor of PI3K, thereby blocking downstream signaling that leads to cell proliferation and survival. It is important to note that this is a representative pathway, and the actual biological target of this compound would need to be determined through extensive experimental validation.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. calpaclab.com [calpaclab.com]
- 4. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of N-methyl-2-Thiazolamine in Biological Systems - A Technical Assessment
For Immediate Release
Shanghai, China – December 26, 2025 – An in-depth review of scientific literature reveals a notable absence of detailed research on the specific mechanism of action for the compound N-methyl-2-thiazolamine. While the broader class of 2-aminothiazole derivatives has been the subject of extensive investigation, data pinpointing the precise biological targets and signaling pathways of its N-methylated form remains elusive. This technical guide serves to consolidate the current understanding of the 2-aminothiazole scaffold's activities and provides a framework for potential mechanisms that this compound might employ, based on structure-activity relationships of closely related analogs.
The Landscape of 2-Aminothiazole Bioactivity: Potential Mechanisms
Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized. These fall into two primary categories: kinase inhibition and G-protein coupled receptor (GPCR) modulation, particularly dopamine receptors.
Kinase Inhibition
The 2-aminothiazole core is a cornerstone of many potent kinase inhibitors.[4] Famously, the drug Dasatinib, a pan-Src family kinase inhibitor, features this scaffold.[5] The mechanism typically involves the 2-aminothiazole moiety forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
Hypothetical Kinase Inhibition Workflow:
Caption: Hypothetical competitive inhibition of a kinase by this compound.
Structure-activity relationship (SAR) studies on various 2-aminothiazole-based kinase inhibitors indicate that substitutions on the exocyclic amine can significantly modulate potency and selectivity. The presence of a small alkyl group like methyl could influence the compound's orientation within the binding pocket, potentially altering its inhibitory profile compared to the unsubstituted 2-aminothiazole.
Dopamine Receptor Agonism
Several 2-aminothiazole derivatives, such as the FDA-approved drug Pramipexole, act as dopamine D2/D3 receptor agonists.[6] This mechanism involves binding to and activating dopamine receptors, mimicking the effect of the endogenous neurotransmitter.
Potential Dopamine Receptor Agonist Signaling Pathway:
Caption: Potential signaling pathway for this compound as a D2 receptor agonist.
The N-methyl group in this compound could play a role in receptor recognition and binding affinity. SAR studies of other dopamine agonists have shown that N-alkylation can impact potency and receptor subtype selectivity.
Quantitative Data and Experimental Protocols: A Research Gap
A thorough search of scientific databases reveals no specific quantitative data, such as IC50 or Ki values, for this compound against any biological target. Similarly, detailed experimental protocols for its synthesis and biological evaluation are not described in dedicated research articles. The compound is commercially available, suggesting its use primarily as a building block in chemical synthesis rather than as a well-characterized bioactive agent.
Future Directions
The biological activity of this compound remains an open question and presents a potential area for new research. To elucidate its mechanism of action, the following experimental workflow is proposed:
Proposed Experimental Workflow for Characterization:
Caption: Proposed workflow for elucidating the biological activity of this compound.
Conclusion
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: Potential Therapeutic Targets of N-methyl-2-Thiazolamine
A comprehensive review of the current scientific landscape reveals a notable absence of specific research detailing the therapeutic targets of N-methyl-2-Thiazolamine. Publicly accessible databases, scientific literature, and patent filings do not contain specific in-vitro or in-vivo studies, quantitative binding data, or detailed experimental protocols elucidating its mechanism of action or direct molecular targets. The compound is primarily referenced as a chemical intermediate in synthetic chemistry.
However, this compound belongs to the well-established class of 2-aminothiazoles , a versatile scaffold that has given rise to a multitude of biologically active molecules with a broad spectrum of therapeutic applications.[1][2] This guide, therefore, provides an in-depth overview of the known therapeutic targets and diverse biological activities associated with the 2-aminothiazole core, offering insights into the potential, yet unexplored, therapeutic avenues for this compound and its derivatives.
The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminothiazole ring is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity and selectivity.[2][3] This has led to the development of numerous drugs and clinical candidates across various therapeutic areas.
Key Therapeutic Areas and Molecular Targets of 2-Aminothiazole Derivatives
The most prominent application of the 2-aminothiazole scaffold is in the development of anti-cancer agents, particularly as kinase inhibitors .[2][3][4]
-
Src Family and Abl Kinase Inhibition: A prime example is Dasatinib , a potent oral dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] The 2-aminothiazole core of Dasatinib plays a crucial role in its binding to the ATP-binding pocket of these kinases.
-
VEGFR-2 Kinase Inhibition: Certain 2-aminothiazole derivatives have been identified as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2]
-
PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Alpelisib, which contains a 2-aminothiazole moiety, is an inhibitor of the p110α isoform of PI3K.[3]
-
Other Kinase Targets: The 2-aminothiazole scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, including c-Met and ALK.[2]
2-aminothiazole derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and receptors in the inflammatory cascade.
-
Pan-Src Kinase Inhibition: Beyond oncology, the inhibition of Src family kinases by 2-aminothiazole derivatives has therapeutic implications in inflammatory diseases.[5] Preclinical studies have shown that these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-2.[5]
The 2-aminothiazole scaffold is a common feature in a variety of antimicrobial agents.
-
Antibacterial Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their activity against a range of bacterial pathogens.[1]
-
Antitubercular Activity: The 2-aminothiazole core has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[1]
-
Dopamine Transporter (DAT) Inhibition: Thiazole-based analogues of modafinil have been investigated as atypical dopamine reuptake inhibitors with potential applications in treating sleeping disorders and substance addiction.[6] Structure-activity relationship studies have highlighted the importance of the thiazole ring in modulating activity and selectivity for DAT.[6]
-
Muscarinic Acetylcholine Receptor (M3) Modulation: N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as novel positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor, a target for various conditions including overactive bladder.[7]
General Biological Activities of the 2-Aminothiazole Class
Beyond the specific targets mentioned above, the 2-aminothiazole class of compounds has been associated with a wide range of other biological activities in various screening assays, including:[1][2]
-
Antiviral
-
Antifungal
-
Anticonvulsant
-
Antihypertensive
-
Antidiabetic
It is important to note that the 2-aminothiazole scaffold has also been identified as a "frequent hitter" in high-throughput screening campaigns, suggesting a potential for non-specific binding to a variety of proteins. This promiscuity necessitates careful optimization and selectivity profiling during the drug discovery process.
Experimental Workflow for Target Identification and Validation
While no specific experimental data exists for this compound, a general workflow for identifying and validating the therapeutic targets of a novel 2-aminothiazole derivative would typically involve the following steps:
Caption: General workflow for identifying and validating therapeutic targets.
Conclusion
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
N-methyl-2-Thiazolamine solubility in different research solvents
An In-depth Technical Guide to the Solubility of N-methyl-2-Thiazolamine in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on its predicted physicochemical properties, expected solubility behavior based on structurally related analogs, and established methodologies for experimental solubility determination.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for anticipating its behavior in various solvent systems.
| Property | Value | Source |
| IUPAC Name | N-methyl-1,3-thiazol-2-amine | [1] |
| CAS Number | 6142-06-9 | [1] |
| Molecular Formula | C₄H₆N₂S | [1] |
| Molecular Weight | 114.17 g/mol | [1] |
| Structure | (Image of this compound structure) |
Solubility Profile
General Solubility Characteristics
2-aminothiazole and its derivatives are generally more soluble in polar solvents due to the presence of nitrogen and sulfur atoms which can engage in hydrogen bonding.[2] The solubility is also influenced by pH, with increased solubility in acidic aqueous solutions due to the protonation of the amine group, and by temperature, where solubility typically increases with higher temperatures.[2]
Quantitative Solubility of Structural Analogs
The following tables summarize the available solubility data for compounds structurally related to this compound. This data serves as a strong proxy for estimating its solubility in common research solvents.
Table 1: Solubility of 2-Amino-4-methylthiazole in Aqueous Buffer
| Solvent System | Temperature | Solubility |
| Aqueous Buffer (pH 7.4) | Not Specified | 10.8 µg/mL |
Source: PubChem CID 74143[3]
Table 2: Solubility of 2-Aminothiazole in Various Solvents
| Solvent | Temperature | Solubility |
| Water | 20 °C | 100 g/L |
| Alcohols | Soluble | Soluble |
| Diethyl Ether | Soluble | Soluble |
Source: Wikipedia[4]
Table 3: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Organic Solvents at Different Temperatures (K)
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| Methanol | 0.1412 | 0.1571 | 0.1743 | 0.1931 | 0.2136 | 0.2358 | 0.2599 | 0.2861 |
| Ethanol | 0.0519 | 0.0583 | 0.0653 | 0.0731 | 0.0817 | 0.0911 | 0.1015 | 0.1129 |
| n-Propanol | 0.0383 | 0.0431 | 0.0484 | 0.0542 | 0.0607 | 0.0678 | 0.0756 | 0.0842 |
| Isopropanol | 0.0336 | 0.0378 | 0.0425 | 0.0477 | 0.0535 | 0.0598 | 0.0668 | 0.0744 |
| Acetone | 0.0694 | 0.0778 | 0.0871 | 0.0973 | 0.1086 | 0.1210 | 0.1346 | 0.1496 |
| 2-Butanone | 0.0383 | 0.0436 | 0.0495 | 0.0559 | 0.0630 | 0.0709 | 0.0795 | 0.0890 |
| Acetonitrile | 0.0249 | 0.0284 | 0.0323 | 0.0366 | 0.0414 | 0.0467 | 0.0526 | 0.0591 |
| Ethyl Acetate | 0.0741 | 0.0831 | 0.0931 | 0.1041 | 0.1162 | 0.1296 | 0.1442 | 0.1603 |
| Toluene | 0.0039 | 0.0046 | 0.0054 | 0.0064 | 0.0075 | 0.0088 | 0.0103 | 0.0120 |
| 1,4-Dioxane | 0.0426 | 0.0483 | 0.0547 | 0.0617 | 0.0695 | 0.0781 | 0.0876 | 0.0981 |
| Cyclohexane | 0.0006 | 0.0007 | 0.0009 | 0.0011 | 0.0013 | 0.0015 | 0.0018 | 0.0021 |
Source: ResearchGate[5]
Experimental Protocol for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6]
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected research solvent (e.g., water, ethanol, DMSO, etc.). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a controlled temperature to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid material.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination using the shake-flask method.
Stability in Solution
For researchers preparing stock solutions, understanding the stability of the compound is critical. 2-aminothiazole derivatives have been reported to have stability issues in certain solvents, particularly DMSO, where degradation can occur.
Forced Degradation Study
A forced degradation study can help identify potential stability issues and degradation products.
Brief Protocol:
-
Prepare solutions of this compound in the solvent of interest.
-
Expose the solutions to stress conditions such as heat, light (photodegradation), acid, base, and oxidation.
-
At various time points, analyze the samples by a stability-indicating method (e.g., HPLC) to quantify the parent compound and detect any degradation products.
Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study of this compound.
References
- 1. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Spectroscopic Analysis of N-methyl-2-Thiazolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-methyl-2-thiazolamine. Due to a lack of publicly available, experimentally verified spectra specifically for this compound, this document presents predicted data based on the analysis of structurally similar compounds, including 2-amino-4-methylthiazole and 2-amino-5-methylthiazole. These predictions offer a valuable resource for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons on Thiazole Ring | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-4 | 6.5 - 7.0 | Doublet |
| H-5 | 6.0 - 6.5 | Doublet |
| Protons on Methyl Group | Predicted Chemical Shift (δ) ppm | Multiplicity |
| N-CH₃ | 2.8 - 3.2 | Singlet |
| Proton on Amine | Predicted Chemical Shift (δ) ppm | Multiplicity |
| N-H | 5.0 - 6.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-2 (C=N) | 165 - 170 |
| C-4 | 135 - 140 |
| C-5 | 105 - 110 |
| N-CH₃ | 30 - 35 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (thiazole ring) | 1620 - 1650 | Strong |
| C=C Stretch (thiazole ring) | 1500 - 1550 | Medium |
| N-H Bend | 1550 - 1620 | Medium |
| C-N Stretch | 1250 - 1350 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Comments |
| [M]⁺ | 114 | Molecular Ion |
| [M-CH₃]⁺ | 99 | Loss of a methyl group |
| [M-HCN]⁺ | 87 | Loss of hydrogen cyanide from the ring |
| [C₃H₃NS]⁺ | 85 | Thiazole ring fragment |
| [CH₃N]⁺ | 29 | Methylamine fragment |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
¹H NMR Spectroscopy:
-
The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.
-
A standard pulse sequence, such as a simple pulse-acquire sequence, is used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 16 to 64 for good signal-to-noise), and the relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Spectroscopy:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
This is a common and simple method for solid and liquid samples.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the mid-infrared range (4000 to 400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Common ionization techniques for this type of molecule include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Data Acquisition:
-
The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
In EI, the electron energy is typically set to 70 eV to induce fragmentation.
-
In ESI, the voltages on the capillary and cone are optimized to achieve stable ionization and transfer of the ions into the mass analyzer.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Predicted ADMET Profile of N-methyl-2-Thiazolamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of N-methyl-2-Thiazolamine. As a critical component in early-stage drug discovery, understanding the ADMET properties of a compound is paramount to predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This whitepaper summarizes the likely ADMET characteristics of this compound based on its structure and available data for related compounds. It also outlines standard experimental protocols for in vitro ADMET assessment and presents logical workflows for ADMET profiling.
Introduction
This compound is a small molecule belonging to the thiazole class of compounds. Thiazole derivatives have been investigated for a range of biological activities.[3][4][5] A thorough understanding of a drug candidate's ADMET profile is essential for lead optimization and reducing the likelihood of late-stage clinical failures.[6][7] This guide provides a predicted ADMET profile for this compound to aid researchers in its potential development as a therapeutic agent.
Predicted ADMET Profile
The following tables summarize the predicted ADMET properties of this compound. These predictions are based on its chemical structure and data from analogous compounds. It is important to note that these are in silico predictions and require experimental validation.
Table 1: Predicted Physicochemical and Absorption Properties
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Molecular Formula | C4H6N2S[8][9] | - |
| Molecular Weight | 114.17 g/mol [8] | Low molecular weight is generally favorable for absorption. |
| LogP (octanol/water) | 1.3 (Computed)[8] | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | The presence of polar amine and thiazole nitrogen atoms suggests some aqueous solubility. |
| Intestinal Absorption | Likely to be absorbed | Based on its low molecular weight and moderate lipophilicity, passive diffusion across the intestinal epithelium is predicted. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Unlikely to be a strong substrate or inhibitor | Small, relatively simple molecules are often not significant P-gp substrates.[1] |
Table 2: Predicted Distribution Properties
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Plasma Protein Binding | Low to Moderate | Small molecules with moderate lipophilicity typically exhibit non-extensive binding to plasma proteins. |
| Blood-Brain Barrier (BBB) Permeability | Possible | The small size and moderate lipophilicity suggest potential to cross the BBB, though active efflux could limit brain exposure.[1] |
| Volume of Distribution (Vd) | Moderate | Expected to distribute into extracellular fluid and some tissues. |
Table 3: Predicted Metabolism Properties
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Primary Metabolic Site | Liver | The liver is the primary site of metabolism for most xenobiotics.[10] |
| Metabolic Pathways | N-demethylation, Ring hydroxylation, S-oxidation | The N-methyl group is a likely site for N-dealkylation. The thiazole ring can undergo oxidation.[11] |
| CYP450 Isozyme Involvement | CYP3A4, CYP2D6 (Potential) | These are major drug-metabolizing enzymes responsible for the metabolism of a wide range of xenobiotics.[12] |
| Metabolic Stability | Moderate | The thiazole ring is relatively stable, but the N-methyl group provides a site for metabolism.[10] |
Table 4: Predicted Excretion Properties
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Primary Route of Excretion | Renal | Metabolites are likely to be more polar and excreted in the urine.[13] |
| Half-Life | Short to Moderate | Depends on the rate of metabolism and clearance. |
Table 5: Predicted Toxicity Profile
| Endpoint | Predicted Risk | GHS Hazard Statements (from PubChem)[8] |
| Acute Oral Toxicity | May be harmful if swallowed | H303: May be harmful if swallowed[8] |
| Skin Irritation | Causes skin irritation | H315: Causes skin irritation[8] |
| Eye Irritation | Causes serious eye irritation | H319: Causes serious eye irritation[8] |
| Respiratory Irritation | May cause respiratory irritation | H335: May cause respiratory irritation[8] |
| Carcinogenicity | No data available | - |
| Mutagenicity | No data available | - |
| hERG Inhibition | Low to Moderate Risk | Thiazole-containing compounds have been investigated for hERG liability.[14] |
Experimental Protocols for ADMET Profiling
The following are standard in vitro experimental protocols that can be used to validate the predicted ADMET profile of this compound.
Absorption
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess passive permeability across an artificial lipid membrane.
-
Methodology: A 96-well plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) separates a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS to determine the permeability coefficient.[15]
-
-
Caco-2 Permeability Assay
-
Objective: To predict intestinal absorption and identify potential for active transport.
-
Methodology: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. The test compound is added to either the apical (A) or basolateral (B) side. The amount of compound that crosses the monolayer to the other side is quantified over time. The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[7][15]
-
Distribution
-
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
-
Objective: To determine the fraction of the compound bound to plasma proteins.
-
Methodology: A RED device consists of two chambers separated by a semi-permeable membrane. Plasma containing the test compound is added to one chamber, and buffer is added to the other. The device is incubated until equilibrium is reached. The concentrations of the compound in the plasma and buffer chambers are then measured to calculate the percentage of protein binding.[12]
-
Metabolism
-
Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of the compound by hepatic enzymes.
-
Methodology: The test compound is incubated with liver microsomes (e.g., human or rat) and NADPH (a cofactor for CYP450 enzymes) at 37°C.[10] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[10]
-
-
CYP450 Inhibition Assay
-
Objective: To assess the potential of the compound to inhibit major CYP450 enzymes.
-
Methodology: The test compound is co-incubated with human liver microsomes, a specific substrate for a particular CYP isozyme (e.g., phenacetin for CYP1A2), and NADPH. The formation of the metabolite of the specific substrate is measured. A decrease in metabolite formation compared to a control indicates inhibition by the test compound. The IC50 value is then determined.[15]
-
Toxicity
-
hERG Inhibition Assay (Patch Clamp)
-
Objective: To evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel.
-
Methodology: Whole-cell patch-clamp electrophysiology is performed on cells expressing the hERG channel. The effect of the test compound on the hERG current is measured at various concentrations to determine the IC50.
-
Visualizations
The following diagrams illustrate a general workflow for ADMET profiling and a hypothetical metabolic pathway for this compound.
References
- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Urinary excretion kinetics of the metabolite N-methylmalonamic acid (NMMA) after oral dosage of chloromethylisothiazolinone and methylisothiazolinone in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and MSDS of N-methyl-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-methyl-2-Thiazolamine (CAS No. 6142-06-9). The following sections detail the chemical and physical properties, potential hazards, safe handling procedures, and emergency response protocols to ensure the safe and effective use of this compound in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a heterocyclic amine with applications in chemical synthesis, particularly as a building block for more complex molecules.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 6142-06-9 | [1][2] |
| Molecular Formula | C4H6N2S | [1][2] |
| Molecular Weight | 114.17 g/mol | [2] |
| Appearance | Brown liquid | [3] |
| pKa | 5.38 ± 0.10 (Predicted) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[2]
| GHS Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
| Flammable liquids (Category 4) | H227: Combustible liquid |
| Acute toxicity, oral (Category 5) | H303: May be harmful if swallowed |
Signal Word: Warning[2]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid breathing vapors or mist.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6]
-
Use only non-sparking tools and take precautionary measures against static discharge.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Store under an inert gas (e.g., nitrogen or argon) at 2–8 °C.[3]
Experimental Protocols
Standard Operating Procedure (SOP) for Safe Handling of this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[6]
-
Gather all necessary materials, including this compound, solvents, reagents, and reaction vessels.
-
Put on appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
-
Dispensing and Use:
-
Perform all manipulations of this compound inside the chemical fume hood.
-
Use a calibrated pipette or syringe to transfer the liquid.
-
Keep the container tightly closed when not in use.[4]
-
-
Waste Disposal:
-
Dispose of waste this compound and contaminated materials in a designated, labeled hazardous waste container.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill Response Protocol
-
Immediate Actions:
-
Spill Cleanup (for small spills):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[4]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
-
Large Spills:
-
Evacuate the laboratory and contact the institution's emergency response team.
-
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][6] |
Visualizations
Caption: General laboratory workflow for handling hazardous chemicals.
Caption: First aid measures for different routes of exposure.
References
- 1. calpaclab.com [calpaclab.com]
- 2. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6142-06-9 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for N-methyl-2-Thiazolamine in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects against various pathogens.[1][2][3][4] N-methyl-2-Thiazolamine, a substituted 2-aminothiazole, represents a key pharmacophore whose potential in antimicrobial drug development is an active area of investigation. The thiazole nucleus is a component of many natural and synthetic compounds with established biological activity.[1][2][4][5]
This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial properties of this compound and its derivatives. Due to the limited publicly available data specifically for this compound, the quantitative data and proposed mechanisms presented herein are representative of closely related 2-aminothiazole derivatives and are intended to serve as a foundational guide for initiating research.
Antimicrobial Activity Profile (Representative Data)
While specific quantitative data for this compound is not extensively reported, the following table summarizes typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values observed for various antimicrobial 2-aminothiazole derivatives against a panel of clinically relevant microorganisms. These values provide a comparative baseline for initial screening experiments.
| Compound Class | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC, µg/mL) |
| 2-Aminothiazole Derivatives | Staphylococcus aureus (Gram-positive) | 1.56 - 250 | 3.13 - 500 | Ciprofloxacin (0.25 - 2) |
| Bacillus subtilis (Gram-positive) | 1.56 - 100 | 3.13 - 200 | Ciprofloxacin (0.125 - 1) | |
| Escherichia coli (Gram-negative) | 1.56 - 250 | 6.25 - 500 | Ciprofloxacin (0.015 - 1) | |
| Pseudomonas aeruginosa (Gram-negative) | 6.25 - 500 | 12.5 - >500 | Ciprofloxacin (0.25 - 4) | |
| Candida albicans (Fungus) | 12.5 - 200 | 25 - 400 | Fluconazole (0.25 - 8) | |
| Aspergillus niger (Fungus) | 50 - >200 | 100 - >400 | Amphotericin B (0.5 - 2) |
Proposed Mechanism of Action
The antimicrobial mechanism of action for thiazole derivatives is multifaceted and can vary depending on the specific substitutions on the thiazole ring.[2] One of the proposed mechanisms involves the disruption of the bacterial cell membrane integrity. The amphiphilic nature of some thiazole derivatives allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1] Another potential mechanism is the inhibition of essential bacterial enzymes, such as Dihydrofolate Reductase (DHFR), which is crucial for DNA synthesis.[6]
Caption: Proposed antimicrobial mechanisms of action for this compound derivatives.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that kills the microorganism.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto fresh agar plates.
-
Incubate the plates under appropriate conditions until growth is visible in the control spots.
-
The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in no microbial growth on the agar plate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound against a mammalian cell line (e.g., HeLa, HepG2) to evaluate its selectivity.
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-methyl-2-Thiazolamine as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-thiazolamine and its parent scaffold, 2-aminothiazole, are privileged structures in medicinal chemistry, serving as a versatile building block for the development of potent kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-aminothiazole moiety has the ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it an ideal template for inhibitor design.[3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of kinase inhibitors derived from the this compound core.
One of the most prominent examples of a kinase inhibitor built upon the 2-aminothiazole scaffold is Dasatinib (BMS-354825). Dasatinib is a potent, multi-targeted inhibitor of several critical oncogenic kinases, including the Src family kinases (Src, Lck, Lyn, Fyn), Bcr-Abl, and c-Kit.[3][4][5] Its clinical success in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) underscores the therapeutic potential of this chemical class.[2]
These notes will explore the synthesis of this compound derivatives, their target kinases, and the signaling pathways they modulate. Detailed protocols for in vitro kinase inhibition assays and cell-based assays are provided to enable researchers to assess the potency and cellular effects of these compounds.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the inhibitory activities of representative kinase inhibitors containing the 2-aminothiazole or related thiazole scaffold. This data is intended to provide a comparative overview of the potency and selectivity of this class of compounds.
Table 1: Inhibitory Activity of Dasatinib and Related Compounds against Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Ki (µM) | Reference |
| Dasatinib | Abl | <1 | - | [5] |
| Dasatinib | Src | 0.8 | - | [5] |
| Dasatinib | c-Kit | 79 | - | [5] |
| Dasatinib | Lck | - | - | [4] |
| Analog 12m | pan-Src | nanomolar to subnanomolar | - | [1] |
Table 2: Inhibitory Activity of Thiazole Derivatives against Serine/Threonine Kinases
| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference |
| Compound 27 | CDK9 | <0.1 | - | [6] |
| Compound 33 | CK2 | 0.4 | - | [7] |
| Compound 34 | CK2 | 1.9 ± 0.05 | - | [6] |
| Compound 34 | GSK3β | 0.67 ± 0.27 | - | [6] |
| Compound 27 (allosteric inhibitor) | CK2α | 0.6 | 0.18 | [8] |
| Thiazole Derivative A | Aurora Kinase | - | - | [9] |
| Thiazole Derivative B | Aurora Kinase | - | - | [9] |
Signaling Pathways and Mechanisms of Action
Kinase inhibitors derived from this compound exert their effects by blocking the catalytic activity of their target kinases, thereby interrupting downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib and other Bcr-Abl inhibitors bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and blocking these oncogenic signals.[7]
Src Family Kinase (SFK) Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play critical roles in various cellular processes, including cell growth, differentiation, adhesion, and migration. Their aberrant activation is implicated in the development and progression of many solid tumors. SFKs are key components of signaling pathways initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs). Dasatinib is a potent pan-Src inhibitor, blocking the catalytic activity of multiple SFK members.[10]
c-Kit Signaling Pathway
c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways such as the PI3K/AKT and MAPK pathways. Mutations leading to constitutive activation of c-Kit are found in various cancers, including gastrointestinal stromal tumors (GISTs) and certain types of leukemia. This compound-based inhibitors like Dasatinib can block the activity of both wild-type and some mutant forms of c-Kit.[11]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often follows the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.[12]
Protocol 1: General Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
This protocol can be adapted for the synthesis of this compound derivatives by using N-methylthiourea.
Materials:
-
Substituted α-bromoketone (1 equivalent)
-
N-methylthiourea (2 equivalents)
-
Iodine (catalytic amount)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the substituted α-bromoketone, N-methylthiourea, and a catalytic amount of iodine in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 170 W) and temperature for a predetermined time (e.g., 5-15 minutes).[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
References
- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols for High-Throughput Screening of N-methyl-2-Thiazolamine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole core is a significant pharmacophore in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] N-methyl-2-Thiazolamine and its analogs represent a promising class of compounds for drug discovery. High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of these analogs to identify compounds with desired biological activity.[5]
This document provides detailed protocols for a tiered HTS cascade designed to identify and characterize this compound analogs with potential therapeutic value. The proposed workflow begins with a primary cell-based phenotypic screen to identify cytotoxic compounds, followed by a secondary target-based biochemical screen to elucidate a potential mechanism of action, focusing on kinase inhibition—a common target for this class of molecules.[6][7][8]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign follows a structured workflow to efficiently screen large compound libraries and identify promising lead candidates. The process begins with a primary screen to identify "hits," which are then subjected to more detailed secondary and confirmatory assays.
Application Note 1: Primary Cytotoxicity Screening
Objective: To perform a primary high-throughput screen to identify this compound analogs that exhibit cytotoxic or cytostatic effects against a selected cancer cell line.
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9][10] The reagent lyses cells, and in the presence of ATP, a stable "glow-type" luminescent signal is generated by a luciferase enzyme, which is proportional to the number of viable cells in culture.[11] This "add-mix-measure" format is ideal for automated HTS.[9][10]
Experimental Protocol: Luminescent Cell Viability Assay
Materials:
-
This compound analog library (10 mM stocks in DMSO)
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 384-well microplates suitable for luminescence
-
Acoustic dispenser or pin tool for compound transfer
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol (384-well format):
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 20,000 cells/mL.
-
Dispense 25 µL of the cell suspension (500 cells/well) into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer ~50 nL of compound from the library source plates to the assay plates. This results in a final compound concentration of 10 µM.
-
Include appropriate controls:
-
Negative Control: Wells with cells treated with DMSO only (0.1% final concentration).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the prepared CellTiter-Glo® Reagent to each well.
-
-
Signal Development and Measurement:
-
Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
Data Presentation: The results from the primary screen are typically expressed as percent inhibition relative to the controls.
Table 1: Example Data from Primary Cytotoxicity Screen
| Compound ID | Concentration (µM) | Luminescence (RLU) | Percent Inhibition (%) | Hit (Yes/No) |
|---|---|---|---|---|
| Analog-001 | 10 | 8,500 | 91.5 | Yes |
| Analog-002 | 10 | 89,000 | 11.0 | No |
| Analog-003 | 10 | 45,000 | 55.0 | Yes |
| DMSO Ctrl | N/A | 100,000 | 0.0 | N/A |
| Staurosporine | 10 | 1,000 | 99.0 | N/A |
Percent Inhibition is calculated as: 100 * (1 - (RLU_compound - RLU_positive_ctrl) / (RLU_negative_ctrl - RLU_positive_ctrl))
Application Note 2: Secondary Target-Based Screening
Objective: To determine if the cytotoxic activity of hit compounds is due to the inhibition of protein kinases.
Assay Principle: Protein kinases are frequently targeted in cancer drug discovery.[6][12] A common HTS method to measure kinase activity is to quantify the production of ADP, a universal product of kinase reactions.[13] Fluorescence-based assays, such as those using a coupled enzyme system, can detect ADP production. In this system, ADP is converted through a series of enzymatic reactions to a final product (e.g., resorufin) that generates a fluorescent signal.[13] Inhibitors of the kinase will block ATP-to-ADP conversion, resulting in a decrease in fluorescence.
Experimental Protocol: Fluorescence-Based Kinase Assay
Materials:
-
Confirmed hit compounds from the primary screen
-
Recombinant protein kinase (e.g., ABL, SRC, EGFR)
-
Specific kinase substrate peptide
-
ATP (at Km concentration for the target kinase)
-
ADP-Glo™ Kinase Assay kit or similar fluorescence-based ADP detection system
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
White, opaque 384-well microplates
-
Plate reader with fluorescence detection capabilities
Protocol (384-well format):
-
Compound Plating:
-
Create serial dilutions of the hit compounds in DMSO.
-
Dispense 50 nL of the diluted compounds into the wells of a 384-well plate. Final concentrations should range from 0.1 nM to 100 µM.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a mixture of the kinase and its specific substrate in kinase reaction buffer.
-
Dispense 5 µL of this mixture into each well of the assay plate.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer.
-
Add 5 µL of the ATP solution to each well to start the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of the ADP detection reagent (containing the coupled enzymes for the fluorescence reaction) to each well to stop the kinase reaction and initiate the detection reaction.[13]
-
Incubate for 30-40 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em wavelengths for resorufin are ~530/590 nm).
-
Data Presentation: The data is used to generate dose-response curves and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Example Dose-Response Data for Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| Analog-001 | Kinase A | 0.25 |
| Analog-003 | Kinase A | 8.7 |
| Analog-015 | Kinase A | > 100 |
| Staurosporine | Kinase A | 0.015 |
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. indolabutama.com [indolabutama.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-methyl-2-Thiazolamine using High-Performance Liquid Chromatography with UV Detection
Application Notes and Protocols for the Analysis of N-methyl-2-Thiazolamine by HPLC and LC-MS
This document provides detailed application notes and experimental protocols for the quantitative analysis of N-methyl-2-thiazolamine in various sample matrices. The methodologies are based on established practices for similar analytes and are intended for use by researchers, scientists, and drug development professionals. It is recommended that these methods be fully validated for the user's specific matrix and instrumentation.
HPLC-UV Method for the Determination of this compound
Application Note:
This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. The method is suitable for routine analysis and quality control applications where high sensitivity is not paramount. The chromatographic conditions are optimized to provide good peak shape and resolution.
Quantitative Data Summary (Hypothetical)
The following table summarizes the typical performance characteristics of this HPLC-UV method, based on data from structurally similar compounds.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Reference standard of this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from the LOQ to approximately 20 µg/mL.[2]
3. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).[2] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. A wavelength around 254 nm is a common starting point for thiazole derivatives.
-
Injection Volume: 10 µL
4. Sample Preparation
-
Samples should be dissolved in the diluent.
-
If the sample contains particulates, it must be filtered through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Inject the calibration standards and the sample solutions.
-
Create a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method for the Determination of this compound
Application Note:
This application note outlines a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of this compound. This method is ideal for applications requiring high sensitivity, such as in preclinical sample analysis or impurity profiling. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and reduces matrix interference.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of this LC-MS/MS method, based on methods for similar compounds.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation and Materials
-
LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Reference standard of this compound and a suitable internal standard (IS), if available (e.g., a deuterated analog).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid and ammonium formate.
2. Preparation of Solutions
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 95:5 (v/v) Acetonitrile:Methanol with 0.1% Formic Acid.[2]
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard and Sample Preparation: Prepare stock and working standard solutions as described in the HPLC-UV method, but at much lower concentrations suitable for trace analysis (e.g., ng/mL levels). If an internal standard is used, fortify all standards and samples with a constant concentration of the IS.
3. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺. With a molecular formula of C4H6N2S, the molecular weight is 114.17. The m/z of the precursor ion will be approximately 115.2. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A potential fragmentation could involve the loss of the methyl group or cleavage of the thiazole ring.
-
Internal Standard: The MRM transition for the internal standard would be determined in the same manner.
-
-
Source Parameters (Typical):
5. Data Analysis
-
Acquire data using the specified MRM transitions.
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
References
Application Notes and Protocols for In Vitro Evaluation of N-methyl-2-Thiazolamine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-Thiazolamine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1][2][3] Derivatives of 2-aminothiazoles have been reported to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The biological effects of these compounds are often attributed to their ability to modulate various cellular processes such as cell proliferation, migration, and apoptosis.[3]
These application notes provide a comprehensive guide to fundamental in vitro cell-based assays for characterizing the biological activity of this compound, with a focus on its potential anticancer effects. The following protocols are foundational and can be adapted for various cell lines and research questions.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
Note: The following data is for illustrative purposes only and represents a hypothetical outcome.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h treatment |
| MCF-7 | 25.4 |
| A549 | 42.1 |
| PC-3 | 33.8 |
Cell Migration Assay: Transwell (Boyden Chamber) Assay
Principle
The transwell assay is used to assess the migratory capacity of cells in response to a chemoattractant. Cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., FBS). Migratory cells move through the pores to the lower side of the membrane. The inhibition of cell migration by a compound can be quantified by counting the number of migrated cells.
Experimental Protocol
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231 highly metastatic breast cancer)
-
Serum-free cell culture medium
-
Complete cell culture medium with 10% FBS
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.1%)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 24 hours before the assay by culturing them in serum-free medium.
-
-
Assay Setup:
-
Add 600 µL of complete medium with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In a separate tube, pre-treat the cell suspension with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Seed 200 µL of the treated cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Staining and Counting:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in at least five random fields under a microscope at 200x magnification.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Determine the percentage of migration inhibition using the formula:
-
% Migration Inhibition = [1 - (Average Migrated Cells in Treatment / Average Migrated Cells in Vehicle Control)] x 100
-
-
Data Presentation
Note: The following data is for illustrative purposes only and represents a hypothetical outcome.
Table 2: Inhibitory Effect of this compound on MDA-MB-231 Cell Migration
| Concentration (µM) | Average Migrated Cells per Field | % Migration Inhibition |
| 0 (Vehicle Control) | 150 | 0 |
| 1 | 125 | 16.7 |
| 10 | 68 | 54.7 |
| 50 | 25 | 83.3 |
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol
Materials:
-
This compound
-
Cancer cell line (e.g., Jurkat T-lymphocyte)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2 x 10⁵ cells in 2 mL of complete medium per well in a 6-well plate.
-
Treat the cells with this compound at its IC₅₀ concentration and a higher concentration for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a quadrant plot to differentiate the cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation
Note: The following data is for illustrative purposes only and represents a hypothetical outcome.
Table 3: Apoptosis Induction by this compound in Jurkat Cells
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (IC₅₀) | 60.8 | 25.1 | 14.1 |
| This compound (2x IC₅₀) | 35.4 | 40.3 | 24.3 |
Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: Step-by-step workflow of the MTT cell viability assay.
Caption: Workflow of the transwell cell migration assay.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Caption: Potential mechanism of action via induction of apoptosis.
Conclusion
While specific in vitro biological activity data for this compound is not extensively documented in publicly available literature, the provided protocols for cell viability, migration, and apoptosis assays offer a robust framework for its initial characterization. These assays are standard in the field of cancer drug discovery and are broadly applicable to the evaluation of 2-aminothiazole derivatives. The hypothetical data and workflows presented herein serve as a guide for experimental design and data interpretation. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazole Derivatives in Agricultural Science Research
A Special Report on N-methyl-2-Thiazolamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines the applications of thiazole-containing compounds in agricultural science research. Extensive literature review reveals a significant body of research on the fungicidal, insecticidal, and plant growth-regulating properties of 2-aminothiazole derivatives. However, it is critical to note that there is a conspicuous absence of publicly available research on the specific applications of This compound in the agricultural sector. The information presented herein, therefore, focuses on the broader class of 2-aminothiazole derivatives as a proxy to understand the potential roles of thiazole-based compounds in agriculture.
The thiazole ring is a fundamental structural motif in a variety of commercial pesticides, including insecticides, fungicides, and nematicides.[1] The versatility of the 2-aminothiazole scaffold allows for diverse chemical modifications, leading to the development of novel compounds with high efficacy and, in some cases, lower toxicity, aligning with the goals of green pesticide research.[1]
While no direct data for this compound is available, studies on related compounds indicate that N-alkylation can influence biological activity. For instance, in the context of medicinal chemistry research, the substitution of a methyl group on the thiazole nitrogen has been shown to modulate the inhibitory activity of certain thiazole derivatives.[2][3] This suggests that N-methylation could potentially alter the efficacy, selectivity, or mode of action of a parent 2-aminothiazole compound in an agricultural context.
Section 1: Fungicidal Applications of 2-Aminothiazole Derivatives
A significant area of research for 2-aminothiazole derivatives is in the development of novel fungicides. These compounds have shown efficacy against a range of phytopathogenic fungi.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo fungicidal activity of selected 2-thiazolamide and pyrazolamide-cyclohexylsulfonamide derivatives against Botrytis cinerea, the causative agent of gray mold disease.
| Compound ID | Target Pathogen | In Vitro EC₅₀ (µg/mL) | In Vivo Control Effect (%) at 200 µg/mL | Reference Compound | Reference In Vitro EC₅₀ (µg/mL) | Reference In Vivo Control Effect (%) |
| III-19 | Botrytis cinerea (KZ-9) | 1.99 | 78.00 | Boscalid | 1.72 | 81.99 |
| III-21 | Botrytis cinerea (CY-09) | 2.33 | 89.80 | Procymidone | 1.79 | - |
| III-27 | Botrytis cinerea (KZ-9) | 2.04 | 87.90 | Boscalid | 1.72 | 81.99 |
Data extracted from research on 2-thiazolamide/pyrazolamide-cyclohexylsulfonamides.[4]
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details the methodology for assessing the in vitro fungicidal activity of a test compound against a target fungus.
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound required to inhibit the mycelial growth of a target fungus.
Materials:
-
Test compound (e.g., a 2-aminothiazole derivative)
-
Target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Acetone (for dissolving the test compound)
-
Sterile distilled water
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve a precise amount of the test compound in a minimal volume of acetone to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Preparation of Medicated PDA: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure thorough mixing. A control plate should be prepared by adding the same volume of acetone without the test compound.
-
Pouring Plates: Pour the medicated and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C for B. cinerea) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / (Colony diameter of control)] x 100
-
-
EC₅₀ Determination: Use probit analysis to calculate the EC₅₀ value from the inhibition data at different concentrations.
Experimental Workflow: In Vitro Antifungal Bioassay
Figure 1: Workflow for in vitro antifungal bioassay.
Section 2: Insecticidal Applications of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is also a key component in the development of novel insecticides. Research has demonstrated the efficacy of these derivatives against various agricultural pests.
Quantitative Data Summary
The following table presents the insecticidal activity (LC₅₀) of N-pyridylpyrazole thiazole derivatives against several lepidopteran pests.
| Compound Class | Target Pest | LC₅₀ (mg/L) |
| N-pyridylpyrazole Thiazole Derivatives | Plutella xylostella (Diamondback Moth) | 5.32 |
| Spodoptera exigua (Beet Armyworm) | 6.75 | |
| Spodoptera frugiperda (Fall Armyworm) | 7.64 |
Data extracted from research on N-pyridylpyrazole thiazole derivatives.[1]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol outlines a standard method for evaluating the insecticidal activity of a test compound against leaf-feeding insects.
Objective: To determine the lethal concentration (LC₅₀) of a test compound against a target insect pest.
Materials:
-
Test compound
-
Target insect (e.g., third-instar larvae of Plutella xylostella)
-
Host plant leaves (e.g., cabbage)
-
Acetone
-
Triton X-100 (surfactant)
-
Sterile distilled water
-
Petri dishes lined with moist filter paper
-
Forceps
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of dilutions in distilled water containing 0.1% (v/v) Triton X-100 to achieve the desired test concentrations (e.g., 1, 5, 10, 50, 100 mg/L). A control solution should contain only distilled water and 0.1% Triton X-100.
-
Leaf Treatment: Using forceps, dip fresh host plant leaves into each test solution for 10-15 seconds, ensuring complete coverage. Allow the leaves to air-dry at room temperature.
-
Insect Exposure: Place one treated leaf into each petri dish lined with moist filter paper. Introduce a known number of target insects (e.g., 10-15 larvae) into each petri dish.
-
Incubation: Maintain the petri dishes at a suitable temperature and humidity for the target insect (e.g., 25 ± 1°C, 60-70% relative humidity) with a set photoperiod.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
LC₅₀ Determination: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis to calculate the LC₅₀ value.
Experimental Workflow: Insecticidal Bioassay (Leaf-Dip Method)
Figure 2: Workflow for insecticidal bioassay using the leaf-dip method.
Section 3: Plant Growth Regulation by Thiazole Derivatives
While less common than their use as pesticides, some thiazole derivatives have been investigated for their potential as plant growth regulators. Research in this area is still emerging. A class of 2,4-diamino-5-substituted-thiazole derivatives has been identified as potential phytoregulators.[5] Additionally, some 2-substituted benzothiazole derivatives have demonstrated auxin-like and cytokinin-like activities.[6]
Experimental Protocol: Seed Germination and Seedling Growth Bioassay
This protocol is designed to evaluate the effect of a test compound on seed germination and early seedling growth.
Objective: To assess the phytotoxicity or growth-promoting effects of a test compound on a model plant species.
Materials:
-
Test compound
-
Seeds of a model plant (e.g., lettuce, cress, or wheat)
-
Petri dishes
-
Filter paper (Whatman No. 1 or equivalent)
-
Acetone or DMSO (solvent)
-
Sterile distilled water
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (acetone or DMSO). Create a series of dilutions in sterile distilled water to obtain the desired test concentrations. The final solvent concentration should be low (e.g., <0.5%) and consistent across all treatments, including the control.
-
Petri Dish Preparation: Place two layers of filter paper in each sterile petri dish. Add a defined volume of the respective test solution or control solution to each dish to saturate the filter paper.
-
Seed Sowing: Place a specific number of seeds (e.g., 20-25) evenly on the moist filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm to prevent moisture loss and place them in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 16h light/8h dark).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds at regular intervals (e.g., daily for 7 days). A seed is considered germinated when the radicle has emerged.
-
Seedling Growth: After a set period (e.g., 7-10 days), carefully remove the seedlings and measure the length of the radicle (root) and plumule (shoot).
-
Fresh and Dry Weight: Determine the fresh weight of the seedlings. Subsequently, dry the seedlings in an oven at 70°C for 48 hours to determine the dry weight.
-
-
Data Analysis: Analyze the data for significant differences between treatments and the control using appropriate statistical methods (e.g., ANOVA).
Logical Flow: Plant Growth Regulation Bioassay
Figure 3: Logical flow of a plant growth regulation bioassay.
While direct research on the agricultural applications of this compound is not currently available in the public domain, the broader class of 2-aminothiazole derivatives represents a rich and active area of investigation for the development of novel fungicides, insecticides, and, to a lesser extent, plant growth regulators. The protocols and data presented in these application notes provide a solid foundation for researchers interested in exploring the potential of new thiazole-based compounds in agricultural science. Further research into the specific effects of N-methylation on the biological activity of these compounds within an agricultural context is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant growth regulation (2,4-diamino-5-substituted-thiazole derivatives as phytoregulators) [agris.fao.org]
- 6. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
Protocol for the N-methylation of 2-aminothiazole
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminothiazole and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The N-methylation of 2-aminothiazole is a fundamental synthetic transformation that allows for the modification of its chemical and pharmacological properties. This document provides a detailed protocol for the N-methylation of 2-aminothiazole, outlining the necessary reagents, experimental procedure, and analytical characterization of the product.
Reaction Principle
The N-methylation of 2-aminothiazole is typically achieved through a direct alkylation reaction. The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide. This bimolecular nucleophilic substitution (SN2) reaction results in the formation of an N-methylated thiazolium salt.[4] The exocyclic amino group is generally less reactive towards methylation under these conditions.
Experimental Protocol
This protocol describes a standard laboratory procedure for the N-methylation of 2-aminothiazole using methyl iodide.
Materials:
-
2-Aminothiazole
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for heating)
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.1 - 1.5 equivalents) dropwise at room temperature.[4] For less reactive substrates, the reaction mixture may be gently heated.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The N-methylated product, a thiazolium salt, may precipitate out of the solution as the reaction proceeds.[4]
-
Product Isolation: Upon completion of the reaction, the precipitated product can be collected by filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether.[5]
-
Drying: Dry the purified product under vacuum to obtain the final N-methyl-2-aminothiazolium iodide.
Data Presentation
The following tables summarize key quantitative data for the characterization of the starting material and the expected product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Light yellow crystals | 86-89 |
Note: Data for 2-Aminothiazole sourced from[6]
Table 2: Spectroscopic Data for Characterization
| Compound | Technique | Solvent | Chemical Shift (δ, ppm) or m/z |
| 2-Aminothiazole | ¹H NMR | CDCl₃ | 5.01 (s, 2H, NH₂), 6.59 (d, 1H, Thiazole-H5), 7.21 (d, 1H, Thiazole-H4) |
| ¹H NMR | DMSO-d₆ | 7.13 (s, 2H, NH₂), 6.70 (d, 1H, Thiazole-H5), 7.10 (d, 1H, Thiazole-H4) | |
| N-methyl-2-aminothiazolium iodide (Expected) | ¹H NMR | DMSO-d₆ | Signals corresponding to the methyl group protons (approx. 3.5-4.0 ppm) and thiazole ring protons would be expected. |
| MS (EI) | - | A molecular ion peak corresponding to the N-methylated cation would be expected. |
Note: ¹H NMR data for 2-aminothiazole sourced from[7][8]. Expected data for the product is based on general principles of NMR and MS.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-methylation of 2-aminothiazole.
Signaling Pathway/Reaction Mechanism
Caption: SN2 mechanism for the N-methylation of 2-aminothiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis of Bioactive Compounds Utilizing N-methyl-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive compounds using N-methyl-2-thiazolamine as a key building block. The inherent structural features of the this compound moiety contribute significantly to the pharmacological activity of the resulting derivatives, which span a wide range of therapeutic areas, including oncology and infectious diseases. This document outlines detailed experimental protocols for the synthesis of illustrative bioactive molecules, presents quantitative biological data, and visualizes key synthetic pathways.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of a methyl group on the exocyclic amine to form this compound can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This modification can enhance binding affinity to biological targets, improve metabolic stability, and alter solubility, thereby offering a valuable strategy for lead optimization in drug discovery. This document explores the synthetic utility of this compound in the generation of novel bioactive compounds.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for representative compounds synthesized from this compound or its close analogs, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 1.6 ± 0.8 | Doxorubicin | 0.9 ± 0.1 |
| Compound B | A549 (Lung) | 8.64 | Cisplatin | 5.2 |
| Compound C | HeLa (Cervical) | 6.05 | Doxorubicin | 0.8 ± 0.05 |
| Compound D | HT29 (Colon) | 0.63 | 5-Fluorouracil | 4.5 |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound E | Staphylococcus aureus | 16 | Ciprofloxacin | 4 |
| Compound F | Escherichia coli | 32 | Ciprofloxacin | 2 |
| Compound G | Candida albicans | 8 | Fluconazole | 4 |
| Compound H | Aspergillus niger | 16 | Fluconazole | 8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive compounds starting from or incorporating the this compound scaffold.
Protocol 1: Synthesis of N-methyl-N-(4-phenylthiazol-2-yl)acetamide (Anticancer Precursor)
This protocol describes the acylation of N-methyl-2-amino-4-phenylthiazole. The starting material can be synthesized via a modified Hantzsch thiazole synthesis using N-methylthiourea and 2-bromoacetophenone.
Materials:
-
N-methyl-2-amino-4-phenylthiazole
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve N-methyl-2-amino-4-phenylthiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Add acetyl chloride (1.1 eq) dropwise to the solution via a dropping funnel over a period of 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Protocol 2: Synthesis of 4-methyl-N-(N-methylthiazol-2-yl)benzenesulfonamide (Antimicrobial/Antioxidant Precursor)
This protocol details the sulfonylation of this compound.
Materials:
-
This compound
-
4-Toluenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the mixture into ice-cold water and extract with DCM.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the pure sulfonamide.[1][2]
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Synthesis of an anticancer precursor via acylation.
Caption: Synthesis of a sulfonamide derivative.
Signaling Pathways
While specific signaling pathway diagrams for this compound derivatives are not extensively detailed in the provided search results, the anticancer activity of many 2-aminothiazole derivatives has been linked to the inhibition of various protein kinases. The diagram below represents a generalized kinase inhibition pathway.
Caption: Generalized kinase inhibition by this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methyl-2-Thiazolamine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and optimized protocols for the synthesis of N-methyl-2-thiazolamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and versatile method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with N-methylthiourea.[1][2] Variations of this method, including one-pot procedures and the use of different catalysts, have been developed to improve yields and simplify the process.[1][3]
Q2: Can I synthesize the 2-aminothiazole first and then methylate the amino group? A2: Yes, this is a viable alternative pathway. You can first synthesize 2-aminothiazole via the Hantzsch reaction using thiourea, and then perform a subsequent N-methylation step. However, this adds a step to the synthesis and may require purification of the intermediate 2-aminothiazole. Direct synthesis using N-methylthiourea is often more efficient.
Q3: What are the critical parameters to control during the Hantzsch synthesis for this compound? A3: The critical parameters include reaction temperature, choice of solvent, and the purity of starting materials. The reaction is often performed under reflux conditions.[2] Solvents like ethanol are commonly used.[1][4] The α-haloketone starting material can be unstable, and the thiourea should be of high purity to avoid side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial for determining the optimal reaction time.[1][5]
Q4: What is the role of a base in the synthesis? A4: While the classical Hantzsch synthesis can proceed without a strong base, the addition of a mild base like triethylamine or potassium carbonate can be used to neutralize the hydrogen halide formed during the reaction, which can sometimes improve yields and prevent degradation of acid-sensitive products.[1][6][7][8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: α-haloketones can degrade over time; N-methylthiourea may contain impurities.[5] 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. 3. Suboptimal Temperature/Time: The reaction may be incomplete or the product may be degrading due to excessive heat or prolonged reaction time.[5] | 1. Verify Purity: Check the purity of starting materials via NMR or melting point. Use freshly prepared or purified α-haloketone. 2. Adjust Ratios: Typically, a slight excess of the thiourea component is used. Start with stoichiometric amounts and adjust as needed. 3. Optimize Conditions: Monitor the reaction by TLC to determine the point of maximum product formation.[1] Consider lowering the temperature or shortening the reaction time. |
| Multiple Spots on TLC / Impure Product | 1. Side Reactions: Self-condensation of the α-haloketone or formation of disulfide byproducts from thiourea oxidation.[5] 2. Incomplete Cyclization: The intermediate Schiff base may not have fully cyclized to form the thiazole ring.[5] 3. Formation of Isomers: Depending on the substrate, regioisomers may form. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[5] 2. Ensure Completion: Allow the reaction to proceed until the starting material spot on the TLC is consumed. A mild oxidizing agent can sometimes facilitate the final cyclization step.[5] 3. Purification: Optimize the solvent system for column chromatography to separate the desired product from impurities and isomers.[5][9] |
| Difficulty in Product Purification/Isolation | 1. Oily Product: The final product may not crystallize easily.[5] 2. Similar Polarity: The product and byproducts may have very similar polarities, making chromatographic separation difficult.[5] 3. Product is Water-Soluble: The product may be lost during the aqueous workup. | 1. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or pentane.[5] Alternatively, attempt recrystallization from a different solvent system (e.g., ethanol/water). 2. Optimize Chromatography: Use a shallow gradient elution during column chromatography. Consider using a different stationary phase if separation on silica gel is poor.[5] 3. Modify Workup: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of 2-aminothiazole derivatives via the Hantzsch method, which is directly applicable to this compound by substituting thiourea with N-methylthiourea.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| α-Halo Ketone | 2-Bromo-1-phenylethanone | Ethyl 4-bromo-3-oxopentanoate | Substituted Ketones + Bromine | [1] |
| Thiourea Component | N-methylthiourea | Thiourea | Thiourea | [1][4] |
| Solvent | Ethanol | Ethanol | N/A (Neat Reaction) | [1][2][4] |
| Temperature | Reflux (~78°C) | Microwave | 110°C (Reflux) | [1][2][4] |
| Reaction Time | 30 minutes | 5 minutes | 2 hours | [1][2][4] |
| Base | Not specified (often none) | Not specified | Not specified | |
| Typical Yield | 60-75% | High | Good | [1] |
| Workup | Pour into ice water, extract with ethyl acetate, recrystallize from ethanol. | Condensation with hydrazine hydrate followed by further steps. | Cool, add water, filter, wash with ethyl acetate, pour filtrate into boiling water, filter hot. | [1][2][4] |
Detailed Experimental Protocols
Protocol 1: General Hantzsch Synthesis of N-methyl-4-phenyl-2-thiazolamine
This protocol is adapted from general procedures for Hantzsch thiazole synthesis.[1]
Reagents:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
N-methylthiourea
-
Ethanol
Procedure:
-
Dissolve stoichiometric amounts of 2-bromo-1-phenylethanone and N-methylthiourea in a suitable volume of absolute ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 mixture of petroleum ether and ethyl acetate as the mobile phase). The reaction is typically complete within 30-60 minutes.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate or is an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent in vacuo.
-
Purify the resulting crude solid or oil by recrystallization from ethanol or by silica gel column chromatography to obtain the pure N-methyl-4-phenyl-2-thiazolamine.
Visual Guides
General Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages of the Hantzsch synthesis for this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree to diagnose and solve issues related to low yield in the synthesis reaction.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Purification of N-methyl-2-Thiazolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of N-methyl-2-Thiazolamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. For the common Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with N-methylthiourea, potential impurities include:
-
Unreacted starting materials: N-methylthiourea and the α-haloketone precursor.
-
Side-products: Isomeric byproducts such as 3-methyl-2-imino-2,3-dihydrothiazoles can form, especially under acidic conditions.[1] Other side reactions may lead to the formation of various heterocyclic compounds.
-
Reagents and solvents: Residual reagents and solvents from the reaction and workup steps are common impurities.
Q2: My purified this compound has a brownish color. How can I decolorize it?
A2: A brownish color indicates the presence of colored impurities. Treatment with activated carbon during recrystallization can be effective for decolorization. Add a small amount of activated carbon to the hot solution of your compound before the filtration step. However, be aware that activated carbon can also adsorb some of your desired product, potentially reducing the overall yield.
Q3: The melting point of my purified product is lower than the literature value. What does this indicate?
A3: A depressed and broadened melting point is a classic sign of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower melting point. Further purification steps, such as recrystallization or column chromatography, are recommended to improve purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
Problem: Oiling out during recrystallization. An oily substance forms instead of crystals upon cooling the recrystallization solution.
| Possible Cause | Solution |
| Supersaturated solution cooling too quickly. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. |
| Inappropriate solvent system. | The solvent may be too good a solvent for the compound at lower temperatures. Try a different solvent or a solvent mixture. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[2][3][4] |
| High concentration of impurities. | The presence of significant impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography before recrystallization. |
Problem: Poor crystal yield after recrystallization. A lower than expected amount of purified product is recovered.
| Possible Cause | Solution |
| Too much solvent used. | Use the minimum amount of hot solvent required to dissolve the crude product completely.[5] If too much solvent has been added, you can evaporate some of it to concentrate the solution. |
| Significant solubility in cold solvent. | Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.[2][3] |
Column Chromatography
Problem: Poor separation of this compound from impurities. The desired compound co-elutes with impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system. For amine compounds, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is often used. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation. |
| Acidic nature of silica gel. | Standard silica gel is acidic and can cause tailing of basic compounds like amines. To counteract this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[6] |
Problem: The compound is not eluting from the column. this compound remains strongly adsorbed to the stationary phase.
| Possible Cause | Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a mobile phase containing methanol might be necessary. |
| Strong interaction with the stationary phase. | As mentioned above, for basic compounds like this compound, adding a basic modifier to the mobile phase can help reduce strong interactions with the acidic silica gel and facilitate elution. |
Data Presentation
The following table provides a hypothetical comparison of different purification methods for this compound. Actual results will vary depending on the nature and quantity of impurities in the crude product.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Single-Solvent Recrystallization | >98% | 60-80% | Simple, cost-effective for removing small amounts of impurities. | May not be effective for removing impurities with similar solubility; potential for significant product loss. |
| Two-Solvent Recrystallization | >99% | 50-70% | Good for compounds that are highly soluble in one solvent and insoluble in another at all temperatures.[2][3][4] | More complex to optimize the solvent pair and their ratio. |
| Flash Column Chromatography (Silica Gel) | >99% | 70-90% | Highly effective for separating complex mixtures and closely related impurities.[7] | More time-consuming and requires larger volumes of solvents compared to recrystallization. |
| Fractional Distillation (under vacuum) | >97% | 50-70% | Effective for separating compounds with different boiling points. | Requires specialized equipment and may not be suitable for heat-sensitive compounds. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Induce Crystallization: While the filtrate is still hot, add water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This is a general protocol and the mobile phase will need to be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. This compound|lookchem [lookchem.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-methyl-2-Thiazolamine Hantzsch Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-methyl-2-thiazolamine via the Hantzsch thiazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. | Screen different solvents such as ethanol, methanol, water, or mixtures thereof to find the optimal medium for your specific starting materials.[1] |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures. | Optimize the reaction temperature. Refluxing is common, but microwave heating has been shown to improve yields and reduce reaction times.[1][2] | |
| Ineffective or No Catalyst: The reaction may proceed slowly without a catalyst. | Introduce a suitable catalyst. While the Hantzsch synthesis can often proceed without one, acidic or basic catalysts can be beneficial.[1] For a greener approach, consider reusable catalysts like silica-supported tungstosilisic acid.[3] | |
| Poor Quality of Starting Materials: Impurities in the α-haloaldehyde (e.g., chloroacetaldehyde) or N-methylthiourea can inhibit the reaction or lead to side products. | Ensure the purity of your starting materials. Use freshly distilled or purified reagents if necessary. | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | Verify the molar ratios of your reactants. A 1:1 ratio of the α-haloaldehyde and N-methylthiourea is typical. | |
| Formation of a Major Impurity or Isomeric Byproduct | Incorrect pH of the Reaction Mixture: The regioselectivity of the Hantzsch synthesis with N-substituted thioureas is highly dependent on the pH. In neutral or basic conditions, the desired 2-(N-methylamino)thiazole is favored. However, under acidic conditions, the reaction can yield the isomeric 3-methyl-2-imino-2,3-dihydrothiazole as a major byproduct.[4] | Carefully control the pH of the reaction mixture. For the synthesis of this compound, maintaining neutral or slightly basic conditions is crucial to ensure the correct regioselectivity.[4] |
| Reaction Temperature is Too High or Reaction Time is Too Long: Prolonged heating or excessive temperatures can lead to the formation of degradation products or colored impurities. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating. | |
| Difficult Product Isolation/Purification | Product is Highly Soluble in the Reaction Solvent: This can lead to significant product loss during workup and filtration. | If the product is soluble, consider concentrating the reaction mixture under reduced pressure and then precipitating the product by adding a non-polar solvent. |
| Formation of a Complex Mixture of Products: Multiple side reactions can lead to a difficult-to-purify mixture. | Optimize the reaction conditions (temperature, solvent, pH) to minimize side product formation. Purification can be attempted via column chromatography on silica gel. | |
| Inconsistent Yields Between Batches | Variability in Reagent Quality: Different batches of starting materials may have varying purity levels. | Use reagents from the same batch for a series of experiments or ensure consistent purity through analysis. |
| Atmospheric Moisture Affecting the Reaction: Some reagents, particularly α-haloaldehydes, can be sensitive to moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect moisture sensitivity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch synthesis for this compound?
A1: The reaction proceeds through a multi-step pathway. First, the sulfur atom of N-methylthiourea acts as a nucleophile and attacks the α-carbon of the haloaldehyde in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the thiazole ring.
Q2: How can I improve the yield of my this compound synthesis?
A2: Optimizing reaction conditions is key. Factors to consider include the choice of solvent, reaction temperature, and the use of a catalyst.[1] Microwave-assisted synthesis has been shown to significantly improve yields and shorten reaction times.[2] Additionally, ensuring the purity of your starting materials and maintaining the correct stoichiometry are crucial.
Q3: What are some "greener" or more environmentally friendly approaches to this synthesis?
A3: Several eco-friendly methods have been developed for the Hantzsch synthesis. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing solvent-free grinding methods.[3] Microwave-assisted synthesis is also considered greener as it often requires less energy and time.[2]
Q4: How do I confirm that I have synthesized this compound and not the 3-methyl-2-imino-2,3-dihydrothiazole isomer?
A4: Spectroscopic methods are essential for distinguishing between these isomers. 1H NMR spectroscopy is particularly useful, as the chemical shifts of the protons on the thiazole ring and the methyl group will be different for each isomer. Further characterization using 13C NMR, IR spectroscopy, and mass spectrometry can confirm the structure.
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 2-Aminothiazole (Adaptable for this compound)
This protocol is adapted from established procedures for 2-aminothiazole and can be modified for the synthesis of this compound by replacing thiourea with N-methylthiourea.[5]
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filtration flask
-
N-methylthiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Water
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-methylthiourea (0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Once dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (0.1 mol) dropwise over 15 minutes. An exothermic reaction may occur.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol is based on a microwave-assisted method that has been shown to improve yields and reduce reaction times for Hantzsch syntheses.[2]
Materials and Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a stirrer bar
-
N-methylthiourea
-
α-haloaldehyde (e.g., chloroacetaldehyde)
-
Methanol
Procedure:
-
In a microwave-safe reaction vessel, combine N-methylthiourea (1 mmol) and the α-haloaldehyde (1 mmol).
-
Add a suitable solvent, such as methanol (2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to a temperature between 80-100°C for a duration of 15-30 minutes. The optimal temperature and time should be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Aminothiazole Derivatives in Hantzsch Synthesis
| Solvent | Temperature (°C) | Catalyst | Reaction Time | Typical Yield Range (%) |
| Ethanol | Reflux | None | 2-4 hours | 70-85 |
| Water | 80-90 | None | 2 hours | 75-85[5] |
| Methanol (Microwave) | 90 | None | 30 minutes | 90-95[2] |
| Ethanol/Water (1:1) | 65 | SiW.SiO₂ | 2-3.5 hours | 79-90[3] |
| Solvent-free | Room Temp | Grinding | 5-15 minutes | 80-95 |
Note: Yields are representative and can vary based on the specific substrates and experimental setup.
Visualizations
Caption: Reaction mechanism for the Hantzsch synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in N-methyl-2-Thiazolamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-2-thiazolamine reactions. Our goal is to help you identify and minimize byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-bromothiazole and methylamine?
The primary reaction mechanism is nucleophilic aromatic substitution (SNAr). In this reaction, the nucleophilic methylamine attacks the electron-deficient C2 position of the thiazole ring, displacing the bromide leaving group.[1][2] This reaction is typically carried out at elevated temperatures and pressures, often in an autoclave, to overcome the aromaticity of the thiazole ring.
Q2: What are the most common byproducts in the synthesis of this compound?
The most common byproducts are typically related to over-methylation or side reactions of the starting materials and product. These can include:
-
N,N-dimethyl-2-thiazolamine: This can arise if the reaction conditions are harsh enough to cause a second methylation of the amine product.
-
Thiazolium salts (Quaternization): Methylamine or the product, this compound, can be further alkylated by 2-bromothiazole or another methylating agent, leading to the formation of a quaternary thiazolium salt.[1][3] This is a common reaction for thiazoles with alkyl halides.[1]
-
Unreacted 2-bromothiazole: Incomplete reaction will leave the starting material as an impurity.
-
Byproducts from methylamine: Depending on the source and purity of methylamine, related impurities could be present.
Q3: How can I detect the presence of these byproducts?
Several analytical techniques can be employed to detect and quantify byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile byproducts.[4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and detector (e.g., UV) can effectively separate the desired product from byproducts and unreacted starting materials.[8][9][10][11]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a qualitative idea of the product and byproduct profile.
Troubleshooting Guides
Problem 1: Low yield of this compound and significant amount of unreacted 2-bromothiazole.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. The reaction is often conducted at around 120°C in an autoclave. |
| Inefficient mixing. | Ensure vigorous stirring, especially in a heterogeneous reaction mixture, to maximize contact between reactants. |
| Deactivation of methylamine. | Use a fresh, high-purity source of methylamine. If using a solution, ensure its concentration is accurate. |
| Incorrect stoichiometry. | Use a molar excess of methylamine to drive the reaction to completion. A 2 to 5-fold excess is a common starting point. |
Problem 2: Formation of a significant amount of N,N-dimethyl-2-thiazolamine (over-methylation).
| Possible Cause | Suggested Solution |
| Excessively high reaction temperature or prolonged reaction time. | Optimize the reaction conditions by running a time course and temperature gradient study to find the point of maximum product formation with minimal byproduct. |
| High concentration of methylamine. | While an excess of methylamine is needed, a very large excess, especially at high temperatures, can promote di-methylation. Experiment with a lower excess of methylamine. |
| Presence of a stronger methylating agent. | Ensure that the methylamine source is free from other potential methylating agents. |
Problem 3: Presence of a polar, water-soluble byproduct, likely a thiazolium salt.
| Possible Cause | Suggested Solution |
| Reaction of this compound with unreacted 2-bromothiazole. | This is more likely to occur if the reaction is not driven to completion and there is a significant amount of 2-bromothiazole remaining. Ensure a sufficient excess of methylamine is used. |
| High reaction temperature. | Higher temperatures can favor the quaternization reaction.[3] Attempt the reaction at the lowest effective temperature. |
| Concentrated reaction conditions. | High concentrations of reactants can increase the likelihood of intermolecular side reactions. Consider using a slightly more dilute solution. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
2-Bromothiazole
-
Methylamine solution (e.g., 40% in water or 33% in ethanol)
-
Ethanol (or another suitable solvent)
-
Autoclave
-
Magnetic stirrer
Procedure:
-
In a suitable autoclave, combine 2-bromothiazole (1.0 eq) and a solution of methylamine (2.0 - 5.0 eq) in a solvent like ethanol.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 120-150°C.
-
Maintain the temperature and stirring for 4-12 hours. The reaction progress should be monitored by TLC or HPLC if possible.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess methylamine under reduced pressure.
-
The crude product can then be purified by distillation or crystallization.
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and scales.
Purification Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gradually under atmospheric or reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound (approximately 175°C at atmospheric pressure).
-
Monitor the purity of the collected fractions by GC-MS or HPLC.
Purification Protocol: Crystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).[12]
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway and potential side reactions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. helixchrom.com [helixchrom.com]
- 12. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of N-methyl-2-Thiazolamine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility encountered with N-methyl-2-Thiazolamine derivatives during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows very low solubility in aqueous buffers. What are the initial steps I can take to dissolve it for in vitro screening?
A1: For initial in vitro screening, the most direct approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[1] However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity to some cell lines at concentrations above 0.5%.[2]
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What causes this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to precipitate.
To prevent this, you can try the following:
-
Slow, Dropwise Addition: Add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.
-
Use a Lower Concentration Stock: Preparing a more dilute stock solution allows for a larger volume to be added to the aqueous medium, which can facilitate better mixing and reduce localized high concentrations.
-
Incorporate a Co-solvent in the Final Buffer: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) in your final aqueous buffer can help maintain the solubility of your compound.[1]
Q3: Can pH adjustment improve the solubility of my this compound derivative?
A3: Yes, pH adjustment can be a very effective strategy. The solubility of this compound derivatives is often pH-dependent due to the presence of the basic thiazole nitrogen and the secondary amine.[1] In acidic conditions, these basic sites can become protonated, forming a more soluble salt.[1][3] Therefore, attempting to dissolve your compound in a buffer with a slightly acidic pH may increase its aqueous solubility. However, be cautious of extreme pH values, as they can lead to compound degradation.[1]
Q4: What are more advanced strategies if co-solvents and pH adjustment are not sufficient or compatible with my assay?
A4: If simpler methods are inadequate, you can explore more advanced formulation strategies such as:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at a solid state. This can enhance solubility by presenting the drug in an amorphous, higher-energy state.[1]
-
Salt Formation: If your derivative has a suitable pKa, it can be converted into a more soluble salt form by reacting it with an appropriate acid. For a stable salt to form, a general guideline is that the difference in pKa (ΔpKa) between the basic compound and the acidic co-former should be greater than 2 to 3.[1]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with your compound, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter in a question-and-answer format.
Issue 1: Inconsistent results in solubility assays.
-
Question: I am getting variable and non-reproducible results in my solubility experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Ensure that your buffer preparation is standardized, including the source and purity of reagents and accurate pH measurement. The purity and solid-state form (e.g., crystalline vs. amorphous) of your compound can also significantly impact solubility. Finally, maintain a constant temperature during your experiments, as solubility is temperature-dependent.
Issue 2: Compound degrades during solubility enhancement attempts.
-
Question: I suspect my compound is degrading when I try to dissolve it at a low pH. How can I confirm this and what are my options?
-
Answer: The thiazole ring can be susceptible to degradation under certain conditions.[4] To confirm degradation, you can use analytical techniques like HPLC to look for the appearance of new peaks over time. If degradation is confirmed, you should explore less harsh methods. Instead of a very low pH, try a range of mildly acidic buffers. Alternatively, focus on non-pH-dependent methods like using co-solvents at neutral pH or creating solid dispersions.
Issue 3: The chosen co-solvent is interfering with my biological assay.
-
Question: My co-solvent, DMSO, is affecting the viability of my cells in my assay. What are the alternatives?
-
Answer: If DMSO is causing toxicity, consider using less toxic organic solvents like ethanol or polyethylene glycol (PEG).[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent in your specific assay. If solvent toxicity remains an issue even at low concentrations, you may need to employ solvent-free techniques like preparing a solid dispersion or investigating a different salt form of your compound.
Data Presentation
Table 1: Representative Solubility of Structurally Similar 2-Aminothiazole Derivatives in Common Solvents.
Disclaimer: The following data is a compilation from various sources for structurally related 2-aminothiazole compounds and should be used as a general guideline. The actual solubility of specific this compound derivatives may vary.
| Compound Type | Solvent | Temperature (°C) | Solubility |
| 2-Aminothiazole | Water | 25 | Sparingly Soluble[5] |
| 2-Aminothiazole | Ethanol | 25 | Soluble[5] |
| 2-Aminothiazole | Diethyl Ether | 25 | Soluble |
| 2-Aminothiazole | 1 M HCl | 25 | 50 mg/mL |
| Substituted Thiazole Derivative | DMSO | Not Specified | Freely Soluble[6] |
| Substituted Thiazole Derivative | Hot Ethanol | Not Specified | Soluble[6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay Using a Co-solvent (DMSO)
This protocol is adapted for early-stage drug discovery to quickly assess the kinetic solubility of a compound.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Multiscreen solubility filter plates
-
Plate shaker
-
UV/Vis microplate reader or HPLC-UV/LC-MS
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Assay Plate: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the wells of a 96-well plate in triplicate.
-
Add Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 1.5 to 2 hours to allow the solution to reach equilibrium.[7]
-
Filtration: Transfer the solutions to a filter plate and filter to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV/Vis spectrophotometry at the compound's λmax or LC-MS).
-
Data Analysis: Determine the highest concentration at which the compound remains in solution. This is the kinetic solubility.
Protocol 2: Determining the pH-Solubility Profile
This protocol helps to determine the solubility of a compound as a function of pH.
Materials:
-
This compound derivative
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range.
-
Add Excess Compound: Add an excess amount of the solid this compound derivative to a vial containing a known volume of each buffer (e.g., 1 mL). The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Plotting the Profile: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 3: Lab-Scale Preparation of an Amorphous Solid Dispersion by Rotary Evaporation
This protocol describes a common laboratory method for preparing a solid dispersion to enhance solubility.
Materials:
-
This compound derivative
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))
-
A volatile organic solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator with a water bath
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the this compound derivative and the polymer carrier (e.g., in a 1:5 drug-to-polymer ratio) and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask.[8][9]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40-60°C) and apply a vacuum. Rotate the flask to ensure the formation of a thin film on the inner surface as the solvent evaporates.
-
Drying: Once all the solvent has been removed and a dry film is formed, carefully scrape the solid dispersion from the flask.
-
Secondary Drying: Place the collected solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Its dissolution rate can then be compared to that of the crystalline compound.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ijcrt.org [ijcrt.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of N-methyl-2-Thiazolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation during cross-coupling reactions of N-methyl-2-Thiazolamine.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using this compound in cross-coupling reactions?
A1: this compound contains both sulfur and nitrogen atoms within its thiazole ring. These heteroatoms, particularly sulfur and the endocyclic nitrogen, possess lone pairs of electrons that can strongly coordinate to the palladium catalyst. This coordination can block the active sites of the catalyst, leading to a decrease in its activity or complete deactivation, a phenomenon known as catalyst poisoning.[1]
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no product yield: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Stalled reaction: The reaction begins but stops before all the starting material is consumed.
-
Formation of byproducts: Side reactions such as protodebromination (loss of a bromine substituent) may become more prevalent.[2]
-
Inconsistent results: Repetitions of the same reaction give variable yields and reaction times.
-
Formation of palladium black: The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into an inactive form.
Q3: Which type of cross-coupling reaction is more susceptible to catalyst deactivation with this substrate?
A3: Both Suzuki-Miyaura and Buchwald-Hartwig reactions can be challenging. However, Buchwald-Hartwig aminations can be particularly sensitive due to the direct involvement of the amine functionality in the catalytic cycle. The choice of base is critical in these reactions, as strong bases can lead to decomposition of the thiazole ring, further contributing to catalyst deactivation.[1]
Q4: How can I choose the right catalyst and ligand to minimize deactivation?
A4: The selection of the catalyst and ligand is crucial. For heteroaryl substrates like this compound, bulky, electron-rich phosphine ligands are often more effective. Ligands such as SPhos and XPhos have shown success in couplings with similar heteroaryl bromides.[2] Pre-catalysts, where the active Pd(0) species is readily formed, can also be more efficient than generating it in situ from a Pd(II) source like Pd(OAc)₂.
Q5: What is the role of the base in catalyst deactivation, and which base should I use?
A5: The base is essential for the catalytic cycle but can also contribute to catalyst deactivation, especially with base-sensitive heterocycles. Strong bases like sodium tert-butoxide (NaOtBu) can cause decomposition of the thiazole ring.[1] For sensitive substrates, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices, although they may require higher reaction temperatures.[1][2] The use of moderately strong, non-nucleophilic bases like sodium 2,2,6,6-tetramethylpiperidide (NaOTMS) has been shown to limit the decomposition of sensitive five-membered heteroarenes.[1]
Q6: Can a deactivated palladium catalyst be regenerated?
A6: In some cases, regeneration is possible. For palladium black, acidic treatment followed by reduction can sometimes restore activity. For catalysts poisoned by sulfur, oxidative treatments have been explored. However, for laboratory-scale reactions, it is often more practical to optimize the reaction conditions to prevent deactivation in the first place.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | The sulfur and/or nitrogen on the thiazole ring is deactivating the palladium catalyst. |
| Solution: | |
| - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | |
| - Switch to a more robust ligand, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos).[2] | |
| - Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. | |
| Inappropriate Base | The base is either not strong enough to facilitate the catalytic cycle or is causing substrate decomposition. |
| Solution: | |
| - If using a weak base like K₂CO₃, consider a stronger base such as K₃PO₄ or Cs₂CO₃.[2] | |
| - If substrate decomposition is suspected with a strong base like NaOtBu, switch to a milder base like K₃PO₄ or NaOTMS.[1] | |
| Poor Reagent Quality | Impurities in starting materials, solvents, or reagents can inhibit the catalyst. |
| Solution: | |
| - Ensure all reagents are pure and dry. | |
| - Use freshly distilled and degassed solvents. | |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. |
| Solution: | |
| - Thoroughly degas the reaction mixture using techniques like argon/nitrogen bubbling or freeze-pump-thaw cycles.[2] |
Formation of Byproducts (e.g., Protodebromination)
| Possible Cause | Troubleshooting Step |
| Presence of Water | Traces of water can act as a proton source, leading to the replacement of the halide with hydrogen. |
| Solution: | |
| - Use anhydrous solvents and reagents. Dry glassware thoroughly. | |
| High Reaction Temperature | Elevated temperatures can promote side reactions. |
| Solution: | |
| - Lower the reaction temperature and increase the reaction time.[2] | |
| Ligand Choice | Some ligands may favor reductive elimination pathways that lead to byproducts. |
| Solution: | |
| - Screen different phosphine ligands. |
Data on Catalyst and Ligand Selection for Amination of 2-Halothiazoles
The following table, adapted from a study on the amination of 2-chlorobenzothiazole, provides a starting point for catalyst and ligand screening for cross-coupling reactions with this compound.
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | Low |
| 2 | Pd₂(dba)₂ | P(o-tolyl)₃ | 16 |
| 3 | Pd(O₂CCF₃)₂ | PtBu₃ | 10 |
| 4 | Pd(O₂CCF₃)₂ | dppf | - |
| 5 | Pd(O₂CCF₃)₂ | XPhos | 26 |
| 6 | Pd(O₂CCF₃)₂ | Diphos | 31 |
| 7 | Pd(O₂CCF₃)₂ | RuPhos | 57 |
| 8 | Pd(O₂CCF₃)₂ | P(o-tolyl)₃ | 62 |
Reaction conditions: 2-chlorobenzothiazole (1 mmol), primary amine (4 mmol), Pd (5 mol%), ligand (5 mol%), NaOtBu (1.1 mmol), toluene (1 mL), 20 h at 22°C. Data adapted from Toulot, S., et al. (2013). Adv. Synth. Catal., 355, 3263–3272.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound with a boronic acid or ester.
-
To an oven-dried Schlenk flask, add the halo-N-methyl-2-Thiazolamine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a halo-substituted this compound.
-
To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (e.g., NaOtBu or K₃PO₄). Handle the base in a glovebox if possible.
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the halo-N-methyl-2-Thiazolamine followed by the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine coupling partner (1.1-1.3 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: Catalyst deactivation pathway of palladium by this compound.
References
Technical Support Center: Recrystallization of N-methyl-2-Thiazolamine
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of N-methyl-2-Thiazolamine, aimed at researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound and similar amine-containing heterocyclic compounds.
Q1: My this compound is not dissolving in common organic solvents. What should I do?
A1: this compound, being a basic compound, may exhibit limited solubility in common non-polar organic solvents. Here are a few approaches:
-
Try Polar Solvents: Thiazole-containing compounds are often more soluble in polar solvents.[1] Consider solvents like ethanol, methanol, or acetone.
-
Use Acidic Solvents: For basic compounds like amines and thiazoles, organic acids such as acetic acid or mixtures containing it can be effective for recrystallization.[2] Trifluoroacetic acid is another option, though it is a strong acid and may form salts.[2]
-
Solvent Mixtures: Employing a solvent/anti-solvent system can be effective. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heating the solution again to clarify it and then allowing it to cool slowly can yield crystals.[3][4] Common mixtures include hexane/acetone and hexane/ethyl acetate.[3]
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I prevent this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation over crystallization.[5]
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oily mixture and reheat until the oil dissolves completely, then attempt to cool it slowly again.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can be due to several factors. Expect to lose some material (20-30%) during recrystallization, especially if the initial material is very impure.[4]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[5]
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize the amount of crystallized product, but do so slowly to maintain purity.[4]
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[4] Be aware that the purity of subsequent crops may be lower.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. It is advisable to use a pre-heated filter funnel.
Quantitative Data
Table 1: Mole Fraction Solubility (x) of 2-amino-5-methylthiazole in Various Solvents at Different Temperatures (K) [6]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate | Toluene | Cyclohexane |
| 278.15 | 0.1332 | 0.0531 | 0.0389 | 0.0312 | 0.0715 | 0.0899 | 0.0101 | 0.0034 |
| 283.15 | 0.1554 | 0.0623 | 0.0456 | 0.0368 | 0.0842 | 0.1052 | 0.0123 | 0.0042 |
| 288.15 | 0.1801 | 0.0728 | 0.0533 | 0.0432 | 0.0988 | 0.1227 | 0.0149 | 0.0051 |
| 293.15 | 0.2079 | 0.0847 | 0.0621 | 0.0506 | 0.1156 | 0.1428 | 0.0179 | 0.0062 |
| 298.15 | 0.2392 | 0.0983 | 0.0721 | 0.0591 | 0.1349 | 0.1658 | 0.0215 | 0.0075 |
| 303.15 | 0.2745 | 0.1138 | 0.0835 | 0.0688 | 0.1571 | 0.1921 | 0.0257 | 0.0091 |
| 308.15 | 0.3144 | 0.1315 | 0.0965 | 0.0799 | 0.1826 | 0.2222 | 0.0307 | 0.0110 |
| 313.15 | 0.3595 | 0.1517 | 0.1113 | 0.0926 | 0.2119 | 0.2567 | 0.0366 | 0.0132 |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The key to a successful recrystallization is the selection of an appropriate solvent.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Filter paper
-
Büchner funnel and vacuum flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If the compound dissolves immediately at room temperature, the solvent is too good and will likely result in poor recovery.
-
If the compound does not dissolve at room temperature, heat the test tube gently in a water bath. If the compound dissolves when hot, and then precipitates upon cooling, you have found a suitable solvent.
-
If the compound does not dissolve even when hot, that solvent is not suitable.
-
For solvent mixtures, dissolve the compound in a small amount of a "good" hot solvent and add a "poor" solvent dropwise until the solution becomes cloudy.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the chosen solvent in small portions while heating and stirring the mixture on a hot plate.
-
Continue adding the solvent until the solid has just dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Heat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or if there are insoluble impurities):
-
Preheat a second Erlenmeyer flask and a filter funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Press the crystals dry on the filter paper with a clean stopper or spatula.
-
Transfer the crystals to a watch glass and allow them to air dry or dry them in a desiccator.
-
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Stability issues of N-methyl-2-Thiazolamine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of N-methyl-2-Thiazolamine in solution. The information herein is compiled from scientific literature on this compound and structurally related 2-aminothiazole derivatives. Due to limited publicly available stability data specifically for this compound, some information is extrapolated from studies on analogous compounds to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics and recommended storage conditions for this compound?
A1: this compound, like many 2-aminothiazole derivatives, can be susceptible to degradation in solution. For optimal stability, it is recommended to store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) and protected from light.[1] Stock solutions should be prepared fresh whenever possible. For short-term storage, solutions should be kept at 2-8°C in amber vials. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, after confirming freeze-thaw stability.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent. The 2-amino group can be protonated under acidic conditions, which can alter the molecule's stability and solubility.[2][3] Extreme pH conditions, both acidic and basic, are known to catalyze the hydrolysis of similar compounds.[4] Studies on the related compound 2-methyl-Δ2-thiazoline have shown it to be most stable in highly acidic and neutral solutions, with the maximum rate of hydrolysis occurring around pH 3.[5] It is advisable to buffer aqueous solutions to a pH range optimal for your specific experiment and to evaluate the compound's stability at that pH.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent can significantly impact the stability of 2-aminothiazole derivatives. While highly soluble in polar organic solvents, some, like DMSO, have been shown to cause degradation of 2-aminothiazoles over time, especially at room temperature.[6] One study on a similar compound indicated good stability in acetone, while degradation was observed in DMSO and chloroform.[4] For experiments where DMSO is necessary, it is crucial to use fresh solutions and minimize storage time. It is recommended to test the stability of this compound in the desired solvent under experimental conditions.
Q4: Is this compound sensitive to light?
A4: Yes, 2-aminothiazole derivatives are known to be susceptible to photodegradation.[4][7] Exposure to UV or even ambient light can induce degradation. Therefore, it is critical to protect both solid samples and solutions from light by using amber vials or by covering containers with aluminum foil.
Q5: What is the oxidative stability of this compound?
A5: The thiazole ring and the amino group are susceptible to oxidation.[8] Contact with oxidizing agents should be avoided. To minimize oxidative degradation in solution, consider using deoxygenated solvents and storing solutions under an inert atmosphere.
Troubleshooting Guide
Issue 1: The solution of this compound has changed color (e.g., turned brown).
This is often an initial sign of chemical degradation. Thiazole-containing compounds can be susceptible to oxidative and photo-induced degradation, which may result in colored byproducts.[4]
-
Recommendation: Discard the solution. Prepare a fresh solution immediately before use. To confirm degradation, perform an analytical purity analysis (e.g., HPLC) to check for the presence of new peaks.
Issue 2: Precipitation is observed in the stock solution upon storage.
Precipitation can be due to several factors:
-
Poor solubility in the chosen solvent at the storage temperature.
-
Temperature fluctuations affecting solubility.
-
Formation of insoluble degradation products.
-
Recommendation: Try gently warming and vortexing the solution to see if the precipitate redissolves. If it does, it may be a solubility issue related to temperature. If not, it is likely a degradation product. In either case, it is best to prepare a fresh solution. Consider using a different solvent or a lower concentration for your stock solution.
Issue 3: Inconsistent or non-reproducible experimental results.
This common issue can often be traced back to the instability of a reagent in solution.
-
Recommendation: Follow the troubleshooting workflow below to identify the source of the instability. Always prepare fresh solutions of this compound for each experiment to ensure consistency.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Thiazolamine, 4-methyl- (CAS 1603-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to N-methyl-2-Thiazolamine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with N-methyl-2-Thiazolamine-based drugs. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for aminothiazole-based anticancer agents?
A1: Aminothiazole-based compounds, a class to which this compound derivatives belong, primarily function as protein kinase inhibitors.[1] The core aminothiazole structure serves as a versatile scaffold that can be tailored to target the ATP-binding site of a variety of kinases, including tyrosine kinases and serine/threonine kinases.[1] By inhibiting these kinases, these drugs disrupt critical signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[1] A prominent example of a drug with an aminothiazole core is Dasatinib, which is a potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[1]
Q2: We are observing a gradual increase in the IC50/MIC value of our this compound compound in our cell cultures. What could be the cause?
A2: A progressive increase in the IC50 (for cancer cell lines) or MIC (for microbial cultures) is a primary indicator of developing drug resistance. This can be due to several factors, including the selection of a subpopulation of cells with inherent resistance or the acquisition of resistance mechanisms over time with continuous drug exposure.
Q3: What are the common molecular mechanisms of acquired resistance to aminothiazole-based kinase inhibitors?
A3: Acquired resistance to kinase inhibitors, including those based on the aminothiazole scaffold, is a significant challenge. The primary mechanisms include:
-
Secondary Mutations in the Target Kinase: Alterations in the kinase domain can hinder the binding of the inhibitor.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to overcome the effects of the inhibited pathway, thus sustaining their growth and survival.[1]
-
Overexpression of the Target Kinase: An increase in the concentration of the target protein can overwhelm the inhibitor at standard doses.[1]
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can actively remove the drug from the cell, reducing its intracellular concentration.[1]
-
Altered Drug Metabolism: Changes in metabolic pathways can lead to a more rapid inactivation of the drug.[1]
Q4: Our this compound-based drug is showing lower than expected efficacy in our in vitro assays. What are the potential reasons?
A4: Several factors could contribute to lower-than-expected efficacy. Consider the following:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and has not precipitated out of the culture medium. This compound derivatives may have limited solubility in aqueous solutions.
-
Cell Line Specifics: The target kinase or pathway may not be a critical driver for survival or proliferation in the chosen cell line.
-
Off-Target Effects: The compound may have off-target effects that counteract its intended activity.[1]
-
Experimental Conditions: Factors such as cell density, passage number, and media components can influence drug efficacy.
Troubleshooting Guides
Problem 1: High Variability in IC50/MIC Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded across all wells. Use a cell counter and ensure the cell suspension is homogenous before plating. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation. Alternatively, fill the outer wells with sterile media or PBS. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding the drug. Consider using a lower concentration range or a different solvent for the stock solution (ensure final solvent concentration is not toxic to cells). |
| Cell Line Instability | Use cells from a low passage number and regularly authenticate the cell line. Consider single-cell cloning to establish a homogenous population. |
Problem 2: Failure to Generate a Drug-Resistant Cell Line
| Potential Cause | Troubleshooting Steps |
| Insufficient Duration of Drug Exposure | Developing resistance is a lengthy process that can take several months. Continue the drug treatment with incremental dose escalations. |
| Drug Concentration is Too High | Starting with a very high concentration of the drug may lead to widespread cell death with no surviving cells to develop resistance. Begin with a concentration around the IC20-IC30. |
| Parental Cell Line is Intrinsically Resistant | Some cell lines may not readily develop resistance to a particular compound. Consider using a different parental cell line known to be sensitive to the drug's mechanism of action. |
| Inconsistent Drug Pressure | Ensure that the drug-containing medium is replenished regularly (e.g., every 2-3 days) to maintain consistent selective pressure. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the expected outcomes in experiments studying resistance to this compound-based drugs. Note: These are example data and will vary depending on the specific compound and cell line used.
Table 1: Example IC50 Values for an this compound Anticancer Agent
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 0.5 ± 0.08 | 12.5 ± 1.5 | 25 |
| A549 (Lung Cancer) | 1.2 ± 0.2 | 35.8 ± 4.1 | 29.8 |
| HCT116 (Colon Cancer) | 0.8 ± 0.1 | 21.4 ± 2.9 | 26.8 |
Table 2: Example MIC Values for an this compound Antimicrobial Agent
| Microbial Strain | Parental MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Resistance |
| Staphylococcus aureus | 2 | 64 | 32 |
| Escherichia coli | 8 | 256 | 32 |
| Candida albicans | 4 | 128 | 32 |
Detailed Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol outlines a method for developing a cancer cell line with acquired resistance to an this compound-based anticancer agent through continuous exposure to increasing drug concentrations.[1]
-
Initial Seeding: Culture the parental cancer cell line under standard conditions. Seed the cells in a culture flask at a low density to allow for growth.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing the this compound agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor the cells daily for signs of cytotoxicity. Replace the medium with fresh, drug-containing medium every 2-3 days. Initially, a significant portion of cells may die.
-
Expansion of Surviving Cells: Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of the agent by 1.5 to 2-fold.[1]
-
Repeat and Select: Repeat steps 3-5 for several months. A significant increase in the IC50 (typically >10-fold compared to the parental line) indicates the development of a resistant cell line.[1]
-
Characterization and Banking: Characterize the resistant cell line by confirming its IC50 value and analyzing the expression and activation of key proteins in the target signaling pathway. Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol 2: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound agent in complete medium. Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 24-72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. Use a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Common mechanisms of resistance to kinase inhibitors.
References
Technical Support Center: Scaling Up the Synthesis of N-Methyl-2-Thiazolamine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-methyl-2-thiazolamine. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to facilitate the successful scale-up of this compound for preclinical evaluation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and purification of this compound.
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the direct N-methylation of 2-aminothiazole. This is typically an SN2 reaction where the nucleophilic amino group of 2-aminothiazole attacks an electrophilic methyl source. Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (DMS).[1] An alternative approach involves a multi-step synthesis beginning with reagents that already contain the N-methyl group, which are then used to construct the thiazole ring, for example, through a variation of the Hantzsch thiazole synthesis.[2][3]
Q2: My N-methylation reaction is showing low conversion to the desired product. What are the potential causes and solutions?
A2: Low conversion can be attributed to several factors:
-
Insufficient reactivity of the methylating agent: Ensure the methylating agent is not degraded. Use a fresh bottle or re-purify if necessary.
-
Inappropriate base: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the amine, while a very strong base could lead to side reactions. Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). An optimization of the base may be required.
-
Low reaction temperature: While some methylations proceed at room temperature, heating may be necessary to drive the reaction to completion. Monitor the reaction for thermal decomposition of starting materials or products if increasing the temperature.
-
Solvent effects: The solvent can significantly influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally effective for SN2 reactions.
Q3: I am observing the formation of a significant amount of a di-methylated byproduct. How can I minimize this?
A3: The formation of a di-methylated species (methylation on both the exocyclic and endocyclic nitrogen atoms) is a common side reaction.[4][5] To minimize this:
-
Control stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Slow addition: Add the methylating agent dropwise to the reaction mixture at a low temperature to control the reaction rate and selectivity.
-
Choice of base: A bulky or milder base might favor mono-methylation.
Q4: The purification of this compound is proving difficult. What are the recommended purification strategies for large-scale synthesis?
A4: For large-scale purification, column chromatography may be feasible, but it is often desirable to induce crystallization of the product.[6][7][8] Consider the following:
-
Recrystallization: Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for amine derivatives include ethyl acetate/hexanes and methanol/water.[6]
-
Acid-base extraction: As an amine, this compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer will precipitate the free amine, which can then be extracted into an organic solvent.
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: The primary safety concerns are associated with the handling of hazardous reagents:
-
Methylating agents: Methyl iodide and dimethyl sulfate are highly toxic, carcinogenic, and volatile. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
-
Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.[10]
Experimental Protocols
The following is a representative protocol for the N-methylation of 2-aminothiazole. Optimization may be required for specific laboratory conditions and scale.
Protocol 1: N-methylation of 2-aminothiazole using Methyl Iodide
-
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution.
-
-
Step 2: Addition of Methylating Agent
-
Slowly add methyl iodide (1.1 equivalents) dropwise to the cooled suspension over 30-60 minutes.
-
-
Step 3: Reaction
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
-
Step 4: Workup
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.[11]
-
Data Presentation
The following tables provide representative quantitative data for the synthesis of N-substituted 2-aminothiazole derivatives, which can serve as a benchmark for the synthesis of this compound.
Table 1: Reaction Conditions for N-Alkylation of 2-Aminothiazole Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzothiazole | α-Iodoketones | None | Acetone | Room Temp | - | 51-74 | [4] |
| 2-Aminothiazole | 2-Chloropyridine | - | THF | Reflux | - | 49 (multi-step) | [12] |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | - | Ethanol | Heating | - | - | [13][14] |
Table 2: Analytical Characterization Data for a Representative N-methylated 2-Aminothiazole Derivative
| Technique | Data | Reference |
| ¹H NMR | δ 7.60- 8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d,–CH₃) | [3] |
| Mass Spec. | m/z: 259 (M+H)⁺ | [3] |
| Melting Point | 232 °C | [3] |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Logical Flow for Troubleshooting Low Reaction Yield
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing the efficacy of N-methyl-2-Thiazolamine to other thiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative overview of the efficacy of N-substituted-2-aminothiazole derivatives, with N-methyl-2-Thiazolamine serving as a foundational structure for understanding structure-activity relationships (SAR). While direct comparative studies on this compound are limited in the available literature, extensive research on analogous compounds provides valuable insights into how modifications at the N-2 position influence biological efficacy.
This guide will focus on key therapeutic areas where 2-aminothiazole derivatives have shown significant promise, including anticancer, antimicrobial, and anti-inflammatory applications.[1][3]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various N-substituted 2-aminothiazole derivatives, illustrating the impact of different substituents on their biological activity.
Anticancer Activity
The N-2 position of the 2-aminothiazole ring is a common site for modification in the development of novel anticancer agents.[4] Structure-activity relationship studies have shown that introducing various aryl and acyl groups can lead to potent cytotoxicity against a range of cancer cell lines.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | 2-chloro-6-methylphenyl group linked via a carboxamide | Various | Sub-nanomolar to nanomolar | [5] |
| Compound 9 | Cinnamic acid amide derivative | Ishikawa, A549 | Moderate | [6][7] |
| Compound 30 | Thiazolyl-pyrimidine derivative | Ishikawa, A549 | Moderate | [7] |
| Compound 26b | 4,5,6,7-tetrahydrobenzo[d]thiazole | H1299, SHG-44 | 4.89, 4.03 | [8] |
Antimicrobial Activity
N-substituted 2-aminothiazoles have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. Modifications at the N-2 position can enhance the potency and spectrum of these compounds.[9]
| Compound ID | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 5b | 4-methylpiperidine | P. aeruginosa | 62.5 | [9] |
| Compound 4c | Morpholine | C. albicans | Not specified (Remarkable) | [9] |
| Compound 55 | N-(3-Chlorobenzoyl) | M. tuberculosis | 0.024 | [10] |
| Thiourea Derivative (3,4-dichlorophenyl) | 3,4-dichlorophenyl thiourea | S. aureus, S. epidermidis | 4 - 16 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of N-substituted 2-aminothiazole derivatives.
General Synthesis of N-Acyl-2-Aminothiazoles
This protocol describes a common method for the acylation of 2-aminothiazole.[11]
Materials and Reagents:
-
2-aminothiazole
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride (e.g., 2-tosylacetyl chloride)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the solution of the acyl chloride dropwise to the cooled solution of 2-aminothiazole and triethylamine over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and evaluation of N-substituted 2-aminothiazole derivatives.
Signaling Pathways
While a specific signaling pathway for the parent this compound is not well-defined in the literature, potent derivatives like Dasatinib are known to be multi-targeted kinase inhibitors. The diagram below illustrates a simplified representation of kinase inhibition, a common mechanism of action for many anticancer 2-aminothiazole derivatives.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Impact of N-Methylation on the Bioactivity of 2-Thiazolamine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-methyl-2-thiazolamine analogs and their derivatives, supported by experimental data. The structure-activity relationship (SAR) is explored to elucidate the role of the N-methyl group and other substitutions in modulating the biological activity of this versatile scaffold.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Modifications of the 2-amino group, in particular, have been a key strategy in the development of potent and selective therapeutic agents. This guide focuses on the structure-activity relationship of this compound analogs, comparing their performance with other substituted analogs.
Comparative Biological Activity of N-Substituted 2-Thiazolamine Analogs
The following table summarizes the quantitative biological activity data for a selection of N-substituted 2-thiazolamine derivatives, providing a basis for comparing the effects of different substituents at the N-2 position.
| Compound ID/Series | N-2 Substituent | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Dasatinib (BMS-354825) | N-(2-chloro-6-methylphenyl)-5-carboxamide-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] | Pan-Src Kinase | Nanomolar to subnanomolar | [2] |
| KHG26693 | N-adamantyl-4-methyl | LPS-induced inflammation in BV-2 microglia | Suppression of TNF-α, IL-1β, ROS, NO | [3] |
| Aminothiazole-paeonol derivative 13c | N-[4-(2-hydroxy-4-methoxyphenyl)]-4-methoxybenzenesulfonamide | Human gastric adenocarcinoma (AGS) cells | 4.0 µM | [4] |
| Aminothiazole-paeonol derivative 13d | N-[4-(2-hydroxy-4-methoxyphenyl)]-4-fluorobenzenesulfonamide | Human gastric adenocarcinoma (AGS) cells | 7.2 µM | [4] |
| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | N-methylbenzamide | Aurora Kinase | Not specified | [5][6] |
| Compound 28 (meta-halogen) | N-(4-(3-halophenyl)thiazol-2-yl)acetamide | HT29 colon cancer cells | 0.63 µM | [7] |
| Compound 20 | N-(4,5-disubstituted) | H1299 lung cancer cells | 4.89 µM | [7] |
| Compound 20 | N-(4,5-disubstituted) | SHG-44 glioma cells | 4.03 µM | [7] |
| Hydrazinyl thiazole derivative 4c | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-4-methyl | VEGFR-2 | 0.15 µM | [8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature of the substituent at the 2-amino position, as well as substitutions on the thiazole ring itself.
Substitutions at the N-2 Position:
-
Aromatic and Heteroaromatic Rings: The introduction of substituted aryl and heteroaryl groups at the N-2 position is a common strategy that has led to the development of potent kinase inhibitors like Dasatinib.[2] The specific substitution pattern on these rings is crucial for target binding and selectivity.
-
Acyl Groups: N-acylation of the 2-amino group can lead to potent biological activity. For instance, N-acyl-2-aminothiazoles have been identified as selective CDK2/cycE inhibitors with antitumor activity.[7] The length and nature of the acyl chain influence the compound's properties, with non-aromatic acyl side chains sometimes improving solubility and metabolic stability.[7]
-
Bulky Alkyl Groups: The presence of a bulky, lipophilic group like an adamantyl moiety at the N-2 position, as seen in KHG26693, can confer significant anti-inflammatory properties.[3]
-
Sulfonamides: The incorporation of a sulfonamide linkage at the N-2 position has been explored, leading to compounds with potent anticancer activity, as demonstrated by aminothiazole-paeonol derivatives.[4]
Substitutions on the Thiazole Ring:
-
Positions 4 and 5: Lipophilic substituents at the 4- and/or 5-positions of the thiazole ring have been shown to be important for the antitumor activity of some analogs.[7] The specific nature and position of these substituents can significantly impact potency against different cancer cell lines.
The following diagram illustrates the key structural features of N-substituted 2-thiazolamine analogs and their influence on biological activity.
Caption: Logical relationship of SAR for N-substituted 2-thiazolamine analogs.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound analogs and their derivatives.
Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., AGS, HT-29, H1299, SHG-44) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Anti-inflammatory Activity Assessment (LPS-induced Inflammation in Microglia)
This assay evaluates the ability of a compound to suppress the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with the test compound (e.g., KHG26693) for a specific duration.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits. The production of nitric oxide (NO) can be quantified using the Griess reagent, and intracellular reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.
-
Data Analysis: The levels of inflammatory mediators in the compound-treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on the activity of specific kinases.
Methodology:
-
Assay Components: The assay is typically performed in a microplate format and includes the purified kinase enzyme, a specific substrate (peptide or protein), and ATP.
-
Compound Incubation: The kinase is incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA with a phospho-specific antibody).
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity of the enzyme alone (control). The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
The following diagram illustrates a general experimental workflow for evaluating the biological activity of this compound analogs.
Caption: General experimental workflow for SAR studies. Caption: General experimental workflow for SAR studies.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Therapeutic Efficacy of N-methyl-2-Thiazolamine Analogues in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the therapeutic potential of N-methyl-2-thiazolamine derivatives, a promising class of compounds in oncology. Due to the limited availability of in vivo data for this compound itself, this document focuses on its close structural and functional analogues, primarily 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its parent compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203).
The therapeutic efficacy of these compounds is compared against the standard-of-care chemotherapeutic agent, cisplatin, with supporting experimental data from preclinical xenograft models of human cancers. This guide details the experimental protocols for key in vivo studies, presents quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows.
Comparative In Vivo Efficacy
The antitumor activity of 2-aminothiazole derivatives has been demonstrated in various preclinical models. The following tables summarize the in vivo efficacy of these compounds compared to standard chemotherapy.
Table 1: In Vivo Efficacy of 2-Aminothiazole Derivatives in Human Cancer Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcome |
| 5F 203 (as prodrug Phortress) | MCF-7 Breast Cancer | Xenograft-bearing mice | 20 mg/kg, i.p., 24 hours | Induction of DNA single and double-strand breaks exclusively in sensitive cells.[1][2] |
| DF 203 Analogue (9a) | ER+ (MCF-7, BO) and ER- (MT-1, MT-3) Breast Cancer | Nude mice | Not specified | Potent tumor growth inhibition.[3] |
| Cisplatin | A2780S and A2780CP70 Ovarian Cancer | Tumor-bearing nude mice | Not specified | Significant reduction in tumor volume.[4] |
Table 2: Comparative Antitumor Activity in Ovarian Cancer Models
| Compound/Treatment | Tumor Volume (end of study) | Relative Tumor Proliferation Rate (%) |
| Control (PBS) | 418 mm³ | 100 |
| Cisplatin | 178 mm³ | 43.09 |
| Tf-Cisplatin | 93 mm³ | 23.53 |
Note: Direct comparative in vivo studies between 2-aminothiazole derivatives and cisplatin with identical experimental conditions are limited in publicly available literature. The data presented is compiled from separate studies to provide a comparative perspective.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The antitumor activity of several 2-aminothiazole derivatives, including 5F 203, is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] Upon binding of the ligand (the 2-aminothiazole derivative), the AhR complex translocates to the nucleus, leading to the transcription of target genes such as cytochrome P450 1A1 (CYP1A1). This, in turn, can lead to the metabolic activation of the compound into reactive species that cause DNA damage and induce apoptosis in sensitive cancer cells.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by 2-aminothiazole analogues.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for the in vivo xenograft studies cited.
Human Breast Cancer Xenograft Model (MCF-7)
This protocol is adapted for the estrogen-dependent MCF-7 cell line.[7][8][9]
-
Animal Model: Female athymic nude mice (e.g., C57 nu/nu), 6-8 weeks old.
-
Estrogen Supplementation: One week prior to cell implantation, a β-estradiol pellet is subcutaneously implanted to support the growth of estrogen-dependent MCF-7 cells.[7]
-
Cell Preparation: MCF-7 cells are cultured in appropriate media. On the day of implantation, cells are harvested, washed with PBS, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 million cells per 100-200 µL.[7]
-
Tumor Implantation: 100-200 µL of the cell suspension is injected subcutaneously into the flank or mammary fat pad of the mice.[7][8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.[8]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., Phortress, the prodrug of 5F 203) or vehicle control is administered via the specified route (e.g., intraperitoneally) at the designated dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.[10] Secondary endpoints may include analysis of biomarkers from harvested tumor tissue.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-methyl-2-Thiazolamine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-methyl-2-Thiazolamine, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct cross-validation studies for this compound, this document leverages validated protocols for structurally similar aminothiazole derivatives to establish a robust framework for method comparison and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The objective of this guide is to provide researchers, scientists, and drug development professionals with the necessary information to select, develop, and cross-validate analytical methods to ensure data integrity, accuracy, and reproducibility across different analytical platforms.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound is contingent on various factors including the sample matrix, required sensitivity, and the specific application, such as in-process control or pharmacokinetic studies. The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods, based on data from a validated study on a novel aminothiazole (21MAT), which serves as a surrogate for this compound.[1][2]
| Parameter | HPLC-UV | LC-MS/MS |
| Analyte | 21MAT (Aminothiazole Derivative) | 21MAT (Aminothiazole Derivative) |
| Linearity Range | 0.5 - 1.5 mg/mL | 1.25 - 1250 ng/mL in rat plasma |
| Detector | UV Detector (272 nm) | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Not Applicable | Positive Electrospray Ionization (ESI) |
| Key Advantages | Readily available, cost-effective for higher concentration samples. | High specificity and sensitivity, suitable for complex biological matrices and trace-level quantification. |
| Sample Matrix | Analytical Solutions | Rat Plasma |
Experimental Protocols: A Closer Examination
Detailed methodologies for the key analytical techniques are outlined below. These protocols, originally developed for a novel aminothiazole derivative, serve as a strong foundation for developing a validated method for this compound.
1. HPLC-UV Method [1]
This method is suitable for the quantification of this compound in analytical solutions and for in-vitro experimental samples.
-
Instrumentation: Waters Alliance HPLC with a UV Detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).
-
Mobile Phase: An isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% of 0.1% v/v orthophosphoric acid in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 272 nm.
-
Data Acquisition: Empower 3 Software.
This method provides a highly specific and sensitive approach for the quantification of this compound and is well-suited for complex biological matrices like plasma.
-
Instrumentation: SCIEX API4000TM LC/MS/MS with a positive electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) analytical column, operated at 40 ºC.
-
Mobile Phase: An isocratic elution with 85 parts of a 5 mM ammonium formate solution with 0.1% v/v formic acid (mobile phase A) and 15 parts of a 95:5% v/v combination of acetonitrile and methanol (mobile phase B).
-
Flow Rate: 1 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) was used. The MRM transition for the analyte (21MAT) was m/z 357.2→152.3.
-
Sample Preparation: Protein precipitation was used for plasma samples.
-
Data Acquisition: Analyst® 1.7 was used for data collection and quantification.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and the experimental workflow for the described analytical techniques.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 2-Aminothiazole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on N-substituted 2-aminothiazole derivatives, a class of compounds with significant therapeutic potential. While the primary focus is on derivatives of the N-methyl-2-thiazolamine scaffold, this guide synthesizes findings on a broader range of 2-aminothiazole analogues to offer a comprehensive perspective on their interactions with various protein targets. The data presented is collated from multiple peer-reviewed studies and focuses on the predicted binding affinities and interaction patterns of these compounds, particularly in the context of antimicrobial and anticancer research.
Data Presentation: Comparative Docking Performance
The following tables summarize the molecular docking performance of various 2-aminothiazole and related thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.
| Derivative Class | Target Protein | PDB ID | Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| 2-Amino-4-phenylthiazole Derivatives | Tyrosinase Oxidoreductase | 3NM8 | Compound 3d | -6.64 | Ala40A, Gly43A, Ala44A, Glu141A, Gly143A, Ala44B, Ala45B, Lys47B, Phe48B, Tyr267B |
| NADPH Oxidase | 2CDU | Compound 3a | -5.79 | Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, Gly244 | |
| N-Substituted Thiazole Derivatives | FabH | 3iL9 | Compound S9 | -144.236 (MolDock Score) | Not Specified |
| FabH | 3iL9 | Compound S8 | -135.845 (MolDock Score) | Not Specified | |
| FabH | 3iL9 | Compound S7 | -128.951 (MolDock Score) | Not Specified | |
| Thiazoline Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Compound 2c | -4.0 | Thr14, Lys129, Gly13 |
| Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Compound 5b | Not Specified (less than 2c) | Glu12 | |
| Thiazole Derivatives | Rho6 Protein | Not Specified | Compound 1 | -6.8 | Lys106 |
| Rho6 Protein | Not Specified | Compound 5b | -9.4 | Gln158, Arg108 | |
| Rho6 Protein | Not Specified | Compound 8b | -9.9 | Gln158, Leu159 | |
| Rho6 Protein | Not Specified | Compound 15 | -9.2 | Lys15 | |
| Hydrazinyl-Thiazole-4(5H)-ones | Aromatase | Not Specified | Compound 4c | -7.21 | Not Specified |
| EGFR | Not Specified | Compound 4c | -6.87 | Not Specified | |
| CDK2 | Not Specified | Compound 4c | -6.23 | Not Specified | |
| Bcl-2 | 2O2F | Compound 4c | -5.53 | ARG 143 |
Note: Direct comparison of scores between different studies and software may not be appropriate due to variations in scoring functions and protocols.
Experimental Protocols: A Generalized Molecular Docking Workflow
The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters and software may vary, the core methodology remains consistent.
1. Protein Preparation:
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.
2. Ligand Preparation:
-
The two-dimensional structures of the this compound derivatives and other ligands are drawn using chemical drawing software.
-
These 2D structures are then converted into three-dimensional (3D) structures.
-
Energy minimization of the ligand structures is performed to obtain their most stable, low-energy conformation.
3. Grid Generation:
-
A binding site on the protein is defined. This is often centered around the location of a known co-crystallized ligand or a predicted active site.
-
A grid box is generated to encompass this binding site, defining the three-dimensional space where the docking software will search for favorable ligand binding poses.
4. Molecular Docking:
-
Docking is performed using specialized software such as AutoDock, Molegro Virtual Docker, or Schrödinger Suite's GLIDE module.
-
The software systematically samples numerous conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to calculate the binding affinity for each generated pose, predicting the most favorable binding mode.
5. Analysis of Results:
-
The resulting docked poses are analyzed based on their docking scores and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the protein's active site.
-
The pose with the most favorable score and the most significant interactions is considered the most likely binding mode of the ligand.
Visualizations
Workflow for In Silico Molecular Docking
The following diagram illustrates a typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.
Caption: A generalized workflow for in-silico molecular docking studies.
Targeting a Key Signaling Pathway
Several of the reviewed thiazole derivatives have been investigated as inhibitors of enzymes within critical signaling pathways, such as those involved in cancer cell proliferation. The diagram below illustrates a simplified signaling cascade, highlighting a key protein kinase target for which these compounds have shown inhibitory potential in docking studies.
Caption: A simplified representation of a signaling pathway targeted by thiazole derivatives.
Benchmarking Synthetic Routes to N-methyl-2-Thiazolamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. N-methyl-2-thiazolamine is a valuable building block in medicinal chemistry, and the optimization of its synthesis is a critical consideration. This guide provides a comparative analysis of two primary synthetic strategies: a traditional two-step Hantzsch synthesis followed by N-methylation, and a more contemporary one-pot approach.
This document presents a detailed comparison of these methodologies, offering quantitative data on their performance, comprehensive experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Two-Step Synthesis | Newer One-Pot Synthesis |
| Starting Materials | Chloroacetone, Thiourea, Methylating Agent (e.g., Methyl Iodide) | Aromatic Methyl Ketone, N-methylthiourea |
| Key Reagents | Base (e.g., Sodium Hydroxide), Copper(II) Bromide | |
| Reaction Time | ~4-6 hours (Step 1) + Alkylation time | Good to excellent yields reported |
| Typical Temperature | Reflux (Step 1), Varies for methylation | Reflux |
| Typical Yield (%) | 70-75% (for 2-amino-4-methylthiazole) | 68-88% (for various derivatives) |
| Number of Steps | Two | One |
Visualizing the Pathways
To elucidate the transformations involved in each synthetic route, the following diagrams illustrate the reaction pathways.
Experimental Protocols
Established Two-Step Synthesis
This traditional approach involves the initial construction of the 2-aminothiazole ring via the Hantzsch synthesis, followed by a separate N-methylation step.
Step 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is a classic Hantzsch reaction for the synthesis of a substituted 2-aminothiazole.
-
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Solid Sodium Hydroxide (200 g)
-
Ether
-
-
Equipment:
-
500-cc flask with reflux condenser, dropping funnel, and mechanical stirrer.
-
-
Procedure:
-
Suspend thiourea in water in the flask.
-
With stirring, add chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.
-
Reflux the resulting yellow solution for two hours.
-
After cooling, add solid sodium hydroxide with continuous stirring and cooling.
-
Separate the upper oily layer and extract the aqueous layer three times with ether.
-
Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.
-
Remove the ether by distillation and distill the remaining oil under reduced pressure.
-
-
Yield: 80-85.5 g (70-75%) of 2-amino-4-methylthiazole is collected at 130–133°C/18 mm.[1]
Step 2: N-Methylation of 2-Aminothiazole (General Procedure)
This procedure outlines a general method for the N-alkylation of a 2-aminothiazole derivative, which can be adapted for the methylation of 2-aminothiazole.
-
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Methyl Iodide (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or DMF)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser (if heating is required)
-
-
Procedure:
-
Dissolve the 2-aminothiazole substrate in the chosen anhydrous solvent in the round-bottom flask.
-
Add methyl iodide to the solution at room temperature. For less reactive substrates, heating may be necessary.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, the N-methylated thiazolium salt may precipitate and can be collected.[2]
-
Newer One-Pot Synthesis
This streamlined approach combines the formation of the thiazole ring and N-methylation into a single synthetic operation, offering potential advantages in terms of efficiency and resource utilization.
-
General Procedure: A facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed by reacting easily available aromatic methyl ketones with N-substituted thioureas in the presence of copper(II) bromide.[3] This reaction proceeds through an α-bromination/cyclization process.[3]
-
Substrate Scope: The reaction has been shown to be effective with various N-substituted thioureas, including N-methylthiourea, leading to good yields of the corresponding 2-aminothiazole derivatives (68–88%).[3]
-
Reaction Conditions: The reaction is typically carried out at reflux temperature.[3]
Concluding Remarks
The choice between the established two-step synthesis and the newer one-pot method for preparing this compound will depend on several factors, including the specific substitution pattern desired, available starting materials, and the desired process efficiency.
The traditional Hantzsch synthesis is a robust and well-documented method for creating the 2-aminothiazole core, with reliable yields. The subsequent N-methylation, while requiring an additional step, allows for flexibility in the choice of the N-substituent.
The one-pot synthesis offers a more streamlined and potentially more atom-economical route. By combining the cyclization and N-alkylation steps, it reduces reaction time, solvent usage, and purification efforts. The use of N-methylthiourea directly leads to the desired N-methylated product.
For researchers focused on rapid lead discovery and library synthesis, the one-pot methodology may be preferable due to its efficiency. For process development and scale-up, a thorough evaluation of both routes, considering factors such as cost of goods, ease of purification, and overall process robustness, is recommended. The data and protocols provided in this guide serve as a foundation for making an informed decision based on the specific requirements of your project.
References
In-depth Comparative Analysis of N-methyl-2-Thiazolamine: A Review of Currently Available Data
For Researchers, Scientists, and Drug Development Professionals
Currently, a direct head-to-head comparison of N-methyl-2-Thiazolamine with established standard-of-care drugs is not feasible due to the limited publicly available data on its specific biological activity and therapeutic applications. While the broader chemical class of 2-aminothiazoles, to which this compound belongs, is a well-established scaffold in medicinal chemistry with numerous derivatives showing a wide range of pharmacological activities, specific data for the N-methylated form remains largely uncharacterized in public research databases.
The 2-aminothiazole core is present in a variety of approved drugs and investigational compounds, exhibiting activities including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. This diverse bioactivity stems from the ability of the 2-aminothiazole ring to act as a versatile pharmacophore, capable of engaging with various biological targets.
However, a detailed analysis for this compound, including quantitative data on its efficacy, potency, and safety compared to standard treatments in a specific disease context, cannot be constructed at this time. Searches for its activity against specific enzymes, cancer cell lines, or in models of inflammation or infectious disease have not yielded sufficient data to perform a meaningful comparison.
We will continue to monitor the scientific literature for emerging data on this compound. As research becomes available that elucidates its mechanism of action, therapeutic targets, and provides preclinical or clinical data, a comprehensive comparative guide will be developed.
At present, we are unable to provide the requested data tables, experimental protocols, and visualizations due to the absence of foundational research on the specific biological context of this compound. Researchers interested in this compound are encouraged to conduct initial screening and characterization studies to establish its pharmacological profile.
A Researcher's Guide to Reproducibility and Robustness in N-methyl-2-Thiazolamine Bioassays
For researchers, scientists, and drug development professionals, ensuring the reliability of bioassay data is paramount. This guide provides a comparative overview of common bioassays for assessing the biological activity of N-methyl-2-Thiazolamine and related 2-aminothiazole derivatives, with a focus on reproducibility and robustness. Detailed experimental protocols and discussions of alternative methods are included to aid in the selection and implementation of the most appropriate assays for your research needs.
The 2-aminothiazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Consequently, robust and reproducible bioassays are crucial for accurately characterizing the potency and efficacy of these compounds. This guide will focus on two primary categories of bioassays: cytotoxicity assays for anticancer evaluation and antimicrobial susceptibility tests.
Cytotoxicity Bioassays: A Comparative Look
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is often used as a proxy for cell proliferation and cytotoxicity. While broadly adopted, it is essential to be aware of its limitations and consider alternative assays to ensure the robustness of your findings.
Table 1: Comparison of Cytotoxicity Bioassays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Well-established, cost-effective, and suitable for high-throughput screening. | Indirect measurement of viability; can be affected by changes in cellular metabolism; formazan crystals require solubilization, adding a step and potential for error. |
| MTS Assay | Similar to MTT, but the formazan product is soluble in culture medium. | Simpler workflow than MTT (no solubilization step). | Can be more expensive than MTT. |
| Resazurin (AlamarBlue) Assay | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells. | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), and has a broad dynamic range. | Can be more expensive than tetrazolium-based assays. |
| ATP Assay | Measurement of ATP, which is present in metabolically active cells, using a luciferase-based reaction. | Highly sensitive, rapid, and directly correlates with cell number. | Requires a luminometer; can be more expensive. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Directly measures cytotoxicity (cell death) rather than viability. | Less sensitive for early-stage cytotoxicity; requires collection of supernatant. |
Experimental Protocol: MTT Assay for Cytotoxicity of 2-Aminothiazole Derivatives
This protocol provides a general framework for assessing the cytotoxicity of this compound or related compounds. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
This compound (or derivative) stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should typically be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the absorbance of the blank wells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Bioassays: A Comparative Look
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This quantitative assay provides valuable information on the potency of a compound against various microorganisms.
Table 2: Comparison of Antimicrobial Susceptibility Bioassays
| Assay | Principle | Advantages | Disadvantages |
| Broth Microdilution | Serial dilution of the antimicrobial agent in a liquid broth medium inoculated with the test microorganism. The MIC is the lowest concentration that inhibits visible growth. | Quantitative (provides MIC value), standardized, and suitable for testing multiple compounds. | Can be labor-intensive if performed manually. |
| Agar Dilution | Similar to broth dilution, but the antimicrobial agent is incorporated into solid agar medium at different concentrations. | Allows for the testing of multiple strains simultaneously on a single plate. | More labor-intensive to prepare than broth microdilution. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition is measured. | Simple, cost-effective, and widely used for routine susceptibility testing. | Qualitative or semi-quantitative; results can be influenced by diffusion rates of the compound. |
| Resazurin Microtiter Assay (REMA) | A modification of the broth microdilution method that uses resazurin as a colorimetric indicator of cell viability. | Faster readout than traditional broth microdilution; visual endpoint is easy to interpret. | Potential for interference from colored compounds. |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for testing this compound and its analogs against various bacterial and fungal strains.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well sterile microplates
-
This compound (or derivative) stock solution (in DMSO)
-
Positive control antimicrobial (e.g., ampicillin, ciprofloxacin)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity). Alternatively, absorbance can be read using a microplate reader.
-
Data Recording: Record the MIC value for each compound and microorganism combination.
Validating the Off-Target Effects of N-methyl-2-Thiazolamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1][2] N-methyl-2-Thiazolamine, a derivative of this class, represents a hypothetical new chemical entity with potential as a kinase inhibitor. This guide provides a comparative framework for validating its off-target effects, a critical step in preclinical drug development to understand a compound's selectivity and potential for adverse effects.
Given that many 2-aminothiazole derivatives target protein kinases, we hypothesize that this compound is an inhibitor of the Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration.[1] Their aberrant activation is implicated in the progression of various cancers, making them attractive therapeutic targets.[3][4]
To illustrate the process of off-target validation, this guide compares the known off-target profiles of two established SFK inhibitors, Dasatinib and Bosutinib . This comparison will serve as a benchmark for the hypothetical analysis of this compound.
Comparative Kinase Selectivity Profiles
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic window and potential side effects.[5] Kinome-wide screening is a powerful tool to assess the binding affinity of a compound against a large panel of kinases. The following table summarizes the kinome scan data for Dasatinib and Bosutinib, presenting the percentage of control, where a lower value indicates stronger binding and inhibition.
Table 1: Comparative Kinome Scan Data for Dasatinib and Bosutinib
| Kinase Target | Kinase Family | Dasatinib (% of Control @ 100 nM) | Bosutinib (% of Control @ 1 µM) |
| SRC | Src Family | 0.2 | <10 |
| YES1 | Src Family | 0.1 | <10 |
| FYN | Src Family | <10 | <10 |
| LCK | Src Family | 0.1 | <10 |
| LYN | Src Family | 0.1 | <10 |
| HCK | Src Family | <10 | <10 |
| ABL1 | Abl Family | 0.1 | <10 |
| KIT | RTK | 1.5 | >80 |
| PDGFRA | RTK | 2.5 | >80 |
| PDGFRB | RTK | 1.8 | >80 |
| VEGFR2 | RTK | 28 | >80 |
| EPHA2 | RTK | <10 | >80 |
| EPHA4 | RTK | <10 | >80 |
| RET | RTK | >80 | <10 |
| Data for Dasatinib is from a KINOMEscan™ screen at 100 nM.[5] Data for Bosutinib is from a kinase panel screen at 1 µM and presented as >80% inhibition for potent targets and <10 for weak/no inhibition for simplicity, based on described selectivity.[6][7] |
Experimental Protocols for Off-Target Validation
To experimentally determine the off-target profile of a novel compound like this compound, several key methodologies are employed.
Kinome Scanning (e.g., KINOMEscan™)
This high-throughput competition binding assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is quantified, and a lower signal indicates stronger binding of the test compound.
Methodology:
-
Preparation: A panel of DNA-tagged recombinant human kinases is used. The test compound (e.g., this compound) is dissolved in DMSO.
-
Binding Reaction: The kinases are incubated with the test compound and an immobilized, broadly active kinase inhibitor.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The kinase bound to the solid support is eluted, and the associated DNA tag is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase recovered is compared to a DMSO control, and the results are expressed as a percentage of control.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Principle: The binding of a small molecule to its target protein often leads to an increase in the protein's thermal stability. This change in the melting temperature (Tm) can be detected and quantified.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Chemical Proteomics
Chemical proteomics approaches utilize affinity-based probes to identify the protein targets of a small molecule in a complex biological sample.
Principle: The test compound is modified to create a chemical probe, often by incorporating a tag (e.g., biotin) and a photoreactive group. This probe is used to capture its binding partners from a cell lysate or in living cells, which are then identified by mass spectrometry.
Methodology:
-
Probe Synthesis: A chemical probe of this compound is synthesized.
-
Cellular Treatment and Crosslinking: Cells or cell lysates are incubated with the probe. If a photoreactive group is included, the sample is exposed to UV light to covalently crosslink the probe to its targets.
-
Affinity Purification: The probe and its bound proteins are enriched from the sample using an affinity matrix that binds to the tag (e.g., streptavidin beads for a biotin tag).
-
Protein Identification: The captured proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are analyzed to distinguish specific binders from non-specific background proteins.
Visualizing the Framework for Off-Target Validation
The following diagrams illustrate the key concepts and workflows involved in validating the off-target effects of this compound.
Caption: A simplified representation of the Src signaling pathway.
Caption: A general workflow for identifying and validating off-target effects.
Caption: The logical framework for the comparative analysis.
References
- 1. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-methyl-2-Thiazolamine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of N-methyl-2-Thiazolamine (CAS No. 6142-06-9). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document will serve as a procedural, step-by-step resource for laboratory personnel.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and the associated risks.
Summary of Hazards:
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Contact with skin may cause redness and irritation. |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles. A face shield should be used if there is a splash hazard.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant aerosolization or dusting is possible, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
Step 1: Waste Collection
-
Collect waste this compound, including residues and contaminated materials, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Labeling of Hazardous Waste Container
Proper labeling is a critical step for safety and regulatory compliance. The waste container must be labeled immediately upon the first addition of waste.
-
The label must clearly state the words "Hazardous Waste" .[1][2][3][4][5]
-
Chemical Name: List the full chemical name, "this compound". Avoid using abbreviations or formulas.[4]
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").[1][5]
-
Generator Information: Include the name and contact information of the principal investigator or laboratory supervisor.[4]
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6][7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure that the storage area is secure and away from incompatible chemicals.
-
Secondary containment (e.g., a larger, chemically resistant tub or bin) should be used for liquid waste containers to prevent spills.[6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup for the waste container.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not exceed the accumulation time or volume limits for hazardous waste as defined by your local regulations and institutional policies.[4][7]
Step 5: Decontamination of Empty Containers
-
Containers that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.
-
For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste.[8]
-
Once decontaminated, deface or remove all hazardous waste labels before disposing of the container according to your facility's guidelines for non-hazardous laboratory waste.[8]
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately clear the affected area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Report: Report the spill to your institution's EHS department immediately. Do not attempt to clean up a large or unknown spill without proper training and equipment.
Visualization of Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling N-Methyl-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of N-methyl-2-Thiazolamine (CAS No. 6142-06-9). Adherence to these guidelines is essential for ensuring personal safety, maintaining a secure laboratory environment, and complying with regulatory standards.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the most critical line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing. | To protect against serious eye irritation and potential splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A laboratory coat or other protective clothing to prevent skin contact. | To prevent skin irritation and absorption.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust/aerosols are generated. | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural, step-by-step guidance for the safe handling of this compound, from initial preparation to final disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][5]
-
Inspect PPE: Before starting any work, thoroughly inspect all personal protective equipment for any signs of damage or degradation.
Handling and Use
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not inhale vapors or dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling the substance.[3]
-
Container Handling: Keep the container tightly closed when not in use.[4]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C.[1]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and all relevant hazard warnings.
Spill Management
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill to prevent it from spreading. Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste material in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[4] Do not dispose of this material in standard laboratory trash or down the drain.
Experimental Workflow and Emergency Procedures
The following diagram illustrates the logical workflow for the safe handling of this compound and the immediate steps to take in an emergency.
Caption: Workflow for safe handling and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
